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CART (55-102) human function in the brain

An In-depth Technical Guide to the Human Function of CART (55-102) in the Brain Authored for Researchers, Scientists, and Drug Development Professionals Abstract Cocaine- and Amphetamine-Regulated Transcript (CART) pepti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Human Function of CART (55-102) in the Brain

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are neuromodulators with a profound influence on a wide array of physiological and behavioral processes within the central nervous system. The biologically active fragment, CART (55-102), has been a focal point of intensive research due to its pleiotropic effects, including the regulation of energy homeostasis, reward and motivation, stress responses, and neuroprotection. This technical guide synthesizes the current understanding of CART (55-102) function in the human brain, offering a detailed exploration of its neuroanatomical distribution, molecular mechanisms of action, and physiological roles. We delve into the ongoing quest for its elusive receptor, detail established experimental protocols for its study, and consolidate key quantitative data to support future research and therapeutic development. This document is designed to serve as a comprehensive resource for professionals in neuroscience and pharmacology, providing the foundational knowledge and practical insights necessary to navigate the complexities of the CART system.

Introduction: The Discovery and Significance of CART Peptides

In 1995, a pivotal study using differential display PCR identified a novel mRNA transcript in the rat striatum that was significantly upregulated following acute administration of cocaine or amphetamine. This discovery gave rise to the name Cocaine- and Amphetamine-Regulated Transcript (CART).[1] Subsequent research revealed that this transcript encodes a propeptide that is processed into several biologically active peptide fragments, with CART (55-102) and CART (62-102) being the most abundant and active forms in the brain.[2][3]

The functional significance of CART peptides was quickly established, revealing their roles as endogenous psychostimulants and anorectic agents.[2][4] Found to be widely but specifically distributed throughout the central and peripheral nervous systems, CART peptides are implicated in a diverse range of functions, including feeding, reward, stress, and addiction.[2][5][6] Post-mortem studies in humans have corroborated these findings, showing altered CART mRNA levels in the brains of cocaine overdose victims and high expression in limbic and sensory-related brain regions.[1][7][8] The remarkable conservation of the CART peptide sequence across species, with about 95% amino acid identity between rats and humans, underscores its critical physiological importance.[1]

This guide focuses specifically on CART (55-102), the most extensively studied active fragment, to provide an in-depth technical overview of its function in the human brain.

Neuroanatomical Distribution of CART (55-102) in the Human Brain

Understanding the functional roles of CART (55-102) begins with mapping its distribution. In situ hybridization studies on human post-mortem brains have revealed a distinct and functionally relevant pattern of CARTPT mRNA expression.

Key areas of high CART expression include:

  • Hypothalamus: Extremely high levels are found in nuclei critical for energy homeostasis and endocrine function, such as the paraventricular, posterior, dorsomedial, and arcuate nuclei.[8][9] This localization is consistent with CART's potent role in appetite regulation.

  • Limbic System: High expression is evident in structures central to reward, emotion, and memory.

    • Nucleus Accumbens: Primarily in the medial shell, a key hub for reward and addiction.[1][8]

    • Amygdala: Concentrated in the central, cortical, and medial nuclei, which are involved in fear and emotional processing.[8]

    • Bed Nucleus of the Stria Terminalis (BNST): A region integrating stress and reward information.[8]

    • Hippocampus: Intense expression in the uncal gyrus and moderate levels in the CA3 region, suggesting a role in learning and memory.[8][10]

  • Cerebral Cortex: Distinct layers and regions show high expression, particularly the piriform cortex, dorsolateral prefrontal cortex, and orbitofrontal cortex, areas involved in higher cognitive functions and decision-making.[8]

  • Brainstem Nuclei: Expression in the locus coeruleus and dorsal raphe nuclei points to modulation of arousal, mood, and sleep-wake cycles through interactions with noradrenergic and serotonergic systems.[8]

This distribution places CART (55-102) in a prime position to modulate a wide range of behaviors and physiological processes, from fundamental drives like feeding to complex cognitive and emotional states.

The Enigmatic CART Receptor and Molecular Signaling

A significant challenge in the field has been the definitive identification of the CART receptor. While the physiological effects of CART (55-102) strongly imply the existence of a specific receptor, its molecular identity has remained elusive for decades.

The Case for a G-Protein Coupled Receptor (GPCR)

Compelling evidence points towards a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). This is supported by multiple lines of evidence from in vitro studies:

  • Pertussis Toxin (PTX) Sensitivity: The effects of CART (55-102) on inhibiting voltage-gated calcium channels in hippocampal neurons and activating the ERK pathway in AtT20 pituitary cells are blocked by PTX, a known inhibitor of Gαi/o signaling.[2][5][6]

  • GTPγS Binding: CART peptides increase the binding of [³⁵S]GTPγS in differentiated PC12 cells, a hallmark of GPCR activation.[11]

  • Downstream Signaling: CART (55-102) consistently activates the Extracellular signal-Regulated Kinase (ERK) pathway (a subset of the MAPK cascade) in various cell lines, an effect often mediated by GPCRs.[2][5][12]

The GPR160 Controversy

In 2020, the orphan GPCR, GPR160, was proposed as a receptor for CART.[3] Studies showed that a GPR160 antibody could block CART-induced effects in neuropathic pain models.[13][14] However, subsequent, more direct investigations have challenged this finding. Recent studies have failed to demonstrate specific, high-affinity binding of radiolabeled CART to cells expressing GPR160 and have not observed GPR160-mediated signaling in response to CART application.[3][15] As of early 2026, the consensus is shifting away from GPR160 as the bona fide CART receptor, and the search continues.

Receptor-Independent Mechanisms

Emerging evidence suggests that CART (55-102) may also exert effects through mechanisms that do not require a specific receptor. One such proposed mechanism involves the inhibition of the enzyme dipeptidyl-peptidase 4 (DPP4), particularly in the context of spinal pain processing.[16][17] This highlights the complexity of CART signaling and raises the possibility of multiple modes of action depending on the physiological context and anatomical location.

Signaling Pathway Overview

Despite the unidentified receptor, a canonical signaling pathway has been characterized. Binding of CART (55-102) to its putative Gαi/o-coupled receptor leads to the activation of downstream kinase cascades, most notably the ERK/MAPK pathway.

CART_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CART CART (55-102) Receptor Putative CART Receptor (GPCR) CART->Receptor Binding G_Protein Gαi/o Protein Receptor->G_Protein Activation MEK MEK1/2 G_Protein->MEK Inhibition of Adenylyl Cyclase (not shown) Activation of Kinase Cascade ERK ERK1/2 MEK->ERK Phosphorylation pERK pERK1/2 CREB CREB pERK->CREB Translocation to Nucleus & Phosphorylation pCREB pCREB Gene Gene Transcription (e.g., c-Fos) pCREB->Gene Modulation

Caption: Proposed signaling cascade for CART (55-102).

Core Functions of CART (55-102) in the Brain

CART (55-102) is a pleiotropic peptide that modulates several critical brain functions.

Regulation of Energy Homeostasis and Feeding Behavior

CART is a potent anorectic peptide.[4] Its expression in the arcuate nucleus of the hypothalamus is tightly regulated by peripheral metabolic signals like leptin.[2][10]

  • Mechanism: Intracerebroventricular (ICV) administration of CART (55-102) robustly inhibits food intake in both normal and food-deprived animals.[4] It also blocks the orexigenic (appetite-stimulating) effects of Neuropeptide Y (NPY).[18]

  • Human Relevance: A rare missense mutation in the CARTPT gene has been associated with early-onset obesity in an Italian family, providing strong evidence for its role in human energy balance.[2]

Modulation of Reward, Motivation, and Addiction

The very name of CART reflects its deep connection to the brain's reward circuitry. It acts as a complex modulator of the mesolimbic dopamine system.

  • Dual Role: The effect of CART is highly dependent on the site of action.

    • Ventral Tegmental Area (VTA): Injections into the VTA produce psychostimulant-like effects, including increased locomotor activity and conditioned place preference (CPP), suggesting a rewarding effect.[2][19]

    • Nucleus Accumbens (NAc): In contrast, injections into the NAc have no effect on baseline locomotion but significantly attenuate the locomotor and rewarding effects of cocaine and amphetamine.[2][12][20] This suggests CART acts as a homeostatic regulator, blunting excessive dopamine signaling in the NAc.[11]

  • Mechanism: CART is thought to inhibit the behavioral effects of dopamine, potentially through downstream modulation of signaling cascades involving CaMKII and dopamine D2/D3 receptors.[13][21]

Involvement in Stress, Anxiety, and Depression

CART peptides are increasingly recognized for their role in mood and stress regulation.

  • Anxiogenic Effects: Central administration of CART (55-102) often produces anxiogenic-like behaviors in animal models such as the elevated plus-maze.[4][6]

  • Depression: The link to depression is complex. While some animal studies suggest antidepressant-like effects, human genetic evidence from the family with the CARTPT mutation showed high rates of depression co-segregating with the mutation.[2][12] Furthermore, increased CART expression has been noted in the Edinger-Westphal nucleus of suicide victims.[22]

  • Mechanism: CART interacts with key mood-regulating systems, including the hypothalamic-pituitary-adrenal (HPA) axis and serotonergic neurons in the dorsal raphe nucleus (DRN).[12][23] Recent evidence suggests CART can inhibit serotonin release in the DRN, providing a potential mechanism for its anxiogenic effects.[22]

Quantitative Data Summary

The following tables summarize key quantitative parameters from preclinical studies, providing a reference for experimental design.

Table 1: Effective Doses of CART (55-102) in Rodent Behavioral Models

Behavioral AssaySpeciesRoute of AdministrationBrain RegionEffective Dose RangeObserved EffectReference(s)
Inhibition of FeedingRatICVN/A1-2 µgDecreased food intake[12]
Locomotor Activity (Inhibition)RatIntra-NAcNucleus Accumbens1.0 - 2.5 µg / sideAttenuation of cocaine-induced locomotion[24]
Locomotor Activity (Stimulation)RatIntra-VTAVTA0.5 - 1.0 µg / sideIncreased locomotor activity[2]
Conditioned Place PreferenceRatIntra-VTAVTA1.0 µg / sideProduced CPP[19]
Cocaine Self-AdministrationRatIntra-NAcNucleus Accumbens2.5 µg / sideReduced cocaine intake[20]
Anxiety-like BehaviorMouseIntra-DRNDorsal Raphe50 - 100 ngIncreased anxiety in elevated plus-maze[22]
Antinociception (Pain)RatIntrathecalSpinal Cord0.1 - 0.3 nmolAttenuated inflammatory hyperalgesia[16]

Table 2: Receptor Binding and Signaling Parameters (from in vitro models)

ParameterCell LineLigandKd (Dissociation Constant)Bmax (Binding Sites)Signaling Pathway ActivatedReference(s)
Specific BindingAtT20[¹²⁵I]-CART (61-102)21.9 ± 8.0 pM101.4 ± 8.8 fmol/mg proteinpERK (Gαi/o dependent)[25]
Specific BindingPC12[¹²⁵I]-CART (61-102)High-affinity (not quantified)Increased upon differentiationpERK (Gαi/o dependent)[11]
Functional Signaling AssayPC12CART peptidesN/AN/A[³⁵S]GTPγS binding[11]

Note: The receptor responsible for these binding parameters remains unidentified.

Key Experimental Protocols for CART (55-102) Research

This section provides standardized methodologies for investigating the function of CART (55-102).

Workflow for Investigating CART's Role in Reward Behavior

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_behavioral_paradigm Behavioral Paradigm (Cocaine Self-Administration) cluster_microinjection Microinjection Protocol cluster_testing_analysis Testing and Analysis A1 Select Species (e.g., Sprague-Dawley Rat) A2 Stereotaxic Surgery: Implant bilateral guide cannulae targeting Nucleus Accumbens (NAc) A1->A2 A3 Allow for post-operative recovery (7-10 days) A2->A3 B1 Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion, FR1 schedule) A3->B1 B2 Establish stable baseline of responding B1->B2 C2 Microinject CART or Vehicle (saline) bilaterally into the NAc B2->C2 C1 Prepare CART (55-102) solution (e.g., 2.5 µg in 0.5 µL saline per side) C1->C2 D1 Place animal in operant chamber and begin self-administration session C2->D1 D2 Record key metrics: - Total infusions - Active/inactive lever presses - Breakpoint in progressive ratio D1->D2 D3 Histological Verification: Confirm cannula placement post-mortem D2->D3 D4 Statistical Analysis: (e.g., ANOVA, t-test) D3->D4

Caption: Workflow for assessing CART's effect on drug reinforcement.

Stereotaxic Microinjection Protocol (Rat Nucleus Accumbens)
  • Animal Preparation: Anesthetize the rat (e.g., isoflurane or ketamine/xylazine cocktail) and place it in a stereotaxic frame. Ensure the skull is level between bregma and lambda.

  • Surgical Procedure: Create a midline incision to expose the skull. Drill small holes over the target coordinates.

  • Coordinates: For the nucleus accumbens (NAc) core, typical coordinates relative to bregma are:

    • Anterior/Posterior (AP): +1.2 mm

    • Medial/Lateral (ML): ±1.5 mm

    • Dorsal/Ventral (DV): -7.4 mm (from dura) [Coordinates may vary, pilot studies are recommended; based on Paxinos & Watson atlas].

  • Cannulation: Lower bilateral guide cannulae (e.g., 23-gauge) to a position just above the target (e.g., -4.4 mm DV from bregma).[20] Secure the cannulae assembly to the skull with dental acrylic and anchor screws. Place a dummy cannula to maintain patency.

  • Microinjection: At the time of the experiment, remove the dummy cannulae and insert an injector cannula (e.g., 30-gauge) that extends beyond the guide cannula to the target DV coordinate. Infuse CART (55-102) or vehicle solution (e.g., 0.5 µL per side) over a period of 60 seconds. Leave the injector in place for an additional 60 seconds to allow for diffusion.

Brain Slice Electrophysiology Protocol (Ex Vivo)
  • Animal Model: Utilize a transgenic model if specific cell types are to be targeted (e.g., CART-Cre mice crossed with a reporter line).[9][22]

  • Slice Preparation: Acutely anesthetize and decapitate the animal. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

  • Slicing: Cut coronal or sagittal slices (e.g., 300 µm thickness) containing the region of interest (e.g., Dorsal Raphe Nucleus) using a vibratome.

  • Recording: Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF at physiological temperature (32-34°C).

  • Cell Identification: Identify target neurons using fluorescence if applicable, or based on anatomical location and electrophysiological properties.

  • Recording Configuration: Obtain whole-cell patch-clamp recordings to measure firing rate (current-clamp) or synaptic currents (voltage-clamp).

  • Drug Application: After establishing a stable baseline recording, bath-apply CART (55-102) at known concentrations (e.g., 0.02 - 0.2 nM) and record changes in neuronal activity.[26]

Future Directions and Therapeutic Potential

The multifaceted role of CART (55-102) in the brain presents both challenges and significant opportunities for therapeutic development.

  • Receptor Deorphanization: The highest priority for the field is the definitive identification and validation of the CART receptor(s). This will unlock the potential for developing specific agonists and antagonists, which are currently lacking, and would revolutionize the study of CART pharmacology.

  • Drug Development Targets:

    • Obesity: A potent and specific CART receptor agonist could serve as a powerful appetite suppressant.

    • Substance Use Disorders: A CART-based therapeutic delivered to the nucleus accumbens could potentially blunt the rewarding effects of psychostimulants and reduce craving.

    • Mood Disorders: Given its complex role in anxiety and depression, targeting specific CART circuits could offer a novel approach to treating mood disorders, although careful consideration of its anxiogenic potential is required.

Conclusion

CART (55-102) is a critical neuropeptide that sits at the intersection of metabolism, motivation, and mood. Its dense expression in key hypothalamic and limbic structures allows it to exert powerful control over fundamental behaviors. While the lack of a confirmed receptor has impeded progress, the consistent characterization of its Gαi/o-coupled signaling pathway and its well-documented physiological effects provide a solid foundation for continued investigation. For researchers and drug development professionals, the CART system represents a promising, albeit complex, target. A deeper understanding of its circuitry, pharmacology, and molecular mechanisms will be essential to harness its therapeutic potential for treating a range of conditions, from obesity to addiction and psychiatric disorders.

References

  • Kuhar, M. J., Adams, L. D., Jaworski, J. N., et al. (2008). CART peptides: regulators of body weight, reward and other functions. Nature Reviews Neuroscience, 9(10), 777–793. [Link]

  • Jones, D. C., & Kuhar, M. J. (2006). CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 319(2), 807–815. [Link]

  • Lakatos, A., Prinster, S., Vicentic, A., Hall, R. A., & Kuhar, M. J. (2005). Cocaine- and amphetamine-regulated transcript (CART) peptide activates the extracellular signal-regulated kinase (ERK) pathway in AtT20 cells via putative G-protein coupled receptors. Neuroscience Letters, 384(1-2), 198–202. [Link]

  • Job, M. O., & Kuhar, M. J. (2015). CART Peptides Regulate Psychostimulants and May be Endogenous Antidepressants. Current pharmaceutical design, 21(22), 3179–3186. [Link]

  • Khan, A., et al. (2024). A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety. bioRxiv. [Link]

  • Farkas, B., et al. (2023). Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4). International Journal of Molecular Sciences, 24(3), 2549. [Link]

  • Hubert, G. W., Jones, D. C., & Kuhar, M. J. (2008). Injection of CART (Cocaine- and Amphetamine- Regulated Transcript) peptide into the nucleus accumbens reduces cocaine self-administration in rats. Neuroscience, 154(2), 815–820. [Link]

  • Khan, A., et al. (2024). A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety. Journal of Neuroscience. [Link]

  • Wikipedia contributors. (2024). Cocaine and amphetamine regulated transcript. Wikipedia, The Free Encyclopedia. [Link]

  • Hubert, G. W., & Kuhar, M. J. (2014). CART Peptides as Modulators of Dopamine and Psychostimulants and Interactions with the Mesolimbic Dopaminergic System. Advances in pharmacological and pharmaceutical sciences, 2014, 486574. [Link]

  • Haddock, C. T., et al. (2020). GPR160 de-orphanization reveals critical roles in neuropathic pain in rodents. Journal of Clinical Investigation, 130(11), 5796–5813. [Link]

  • Farkas, B., et al. (2023). Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive. Semantic Scholar. [Link]

  • Yosten, G. L. C., et al. (2020). GPR160 de-orphanization reveals critical roles in neuropathic pain in rodents. UCL Discovery. [Link]

  • Lambert, P. D., et al. (1998). CART peptides in the central control of feeding and interactions with neuropeptide Y. Synapse, 29(4), 293-298. [Link]

  • Li, Y., et al. (2021). CART Peptides Differently Regulate Firing Rates and GABAergic Synaptic Inputs of DMV Neurons Innervating the Stomach Antrum and Cecum of Adult Male Rats. Cellular and Molecular Neurobiology, 41, 1767–1781. [Link]

  • Elias, C. F., et al. (2001). Characterization of CART neurons in the rat and human hypothalamus. Journal of Comparative Neurology, 432(1), 1-19. [Link]

  • Vicentic, A., & Jones, D. C. (2007). The CART receptors: Background and recent advances. Peptides, 28(10), 1875-1882. [Link]

  • Aja, S., & Moran, T. H. (2021). Demystifying Functional Role of Cocaine- and Amphetamine-Related Transcript (CART) Peptide in Control of Energy Homeostasis: A Twenty-Five Year Expedition. Peptides, 140, 170534. [Link]

  • Rogge, G. A., et al. (2009). The effects of infusions of CART 55–102 into the basolateral amygdala on amphetamine-induced conditioned place preference in rats. Behavioural Brain Research, 203(1), 100–107. [Link]

  • Maletinska, L., et al. (2023). GPR160 is not a receptor of anorexigenic cocaine- and amphetamine-regulated transcript peptide. ResearchGate. [Link]

  • Lohoff, F. W., et al. (2008). Genetic variants in the cocaine- and amphetamine-regulated transcript gene (CARTPT) and cocaine dependence. Neuroscience Letters, 442(2), 152–156. [Link]

  • Hurd, Y. L., & Fagergren, P. (2000). Human cocaine- and amphetamine-regulated transcript (CART) mRNA is highly expressed in limbic- and sensory-related brain regions. Journal of Comparative Neurology, 425(4), 583-594. [Link]

  • Khan, A., et al. (2024). A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety. Journal of Neuroscience. [Link]

  • Jaworski, J. N., et al. (2003). The effect of microinjection of CART 55–102 into the nucleus accumbens. Peptides, 24(6), 935-942. [Link]

  • Zhang, M., et al. (2017). A New Insight into the Role of CART in Cocaine Reward: Involvement of CaMKII and Inhibitory G-Protein Coupled Receptor Signaling. Frontiers in Molecular Neuroscience, 10, 259. [Link]

  • Job, M. O., et al. (2013). Intraperitoneal Administration of CART 55-102 Inhibits Psychostimulant-Induced Locomotion. Journal of Addiction Research & Therapy, 4(5). [Link]

  • Vrang, N., & Larsen, P. J. (2010). CART in the regulation of appetite and energy homeostasis. Frontiers in Neuroendocrinology, 31(4), 437–448. [Link]

  • Hubert, G. W., et al. (2005). CART-CONTAINING NEURONS IN THE NUCLEUS ACCUMBENS PROJECT TO THE VENTRAL PALLIDUM IN THE RAT AND MAY INHIBIT COCAINE-INDUCED LOCOMOTION. Neuroscience, 134(3), 967–976. [Link]

  • Khan, A., et al. (2024). A new insight into the role of CART peptide in serotonergic function and anxiety. bioRxiv. [Link]

  • Job, M. O., & Kuhar, M. J. (2014). Cocaine-and-Amphetamine-Regulated-Transcript (CART) peptide attenuates dopamine- and cocaine-mediated locomotor activity in both male and female rats: lack of sex differences. Pharmacology, biochemistry, and behavior, 124, 365–371. [Link]

  • James, M. H., et al. (2012). and Amphetamine-Regulated Transcript (CART) Signaling within the Paraventricular Thalamus Modulates Cocaine-Seeking Behaviour. PLoS ONE, 7(6), e37331. [Link]

  • University of Colorado Boulder. (2024). New research finds 5 genetic signatures shared by 14 psychiatric disorders. [Link]

  • Starr, M. (2025). Several Psychiatric Disorders Share The Same Root Cause, Study Reveals. ScienceAlert. [Link]

  • Subhedar, N. K., et al. (2014). CART in the brain of vertebrates: Circuits, functions and evolution. Peptides, 54, 1-13. [Link]

Sources

Exploratory

CART (55-102) human role in appetite regulation

The CART (55-102) Protocol: Mechanisms, Receptor Controversies, and Translational Pathways in Human Appetite Regulation Executive Summary Cocaine- and Amphetamine-Regulated Transcript (CART) (55-102) represents one of th...

Author: BenchChem Technical Support Team. Date: February 2026

The CART (55-102) Protocol: Mechanisms, Receptor Controversies, and Translational Pathways in Human Appetite Regulation

Executive Summary

Cocaine- and Amphetamine-Regulated Transcript (CART) (55-102) represents one of the most potent anorexigenic (appetite-suppressing) peptides in the mammalian neuroendocrine system. Despite its discovery over two decades ago, its translation into a viable anti-obesity therapeutic has been hindered by a "receptor crisis"—the prolonged inability to definitively identify its G-protein coupled receptor (GPCR).[1]

This technical guide synthesizes the current state of CART (55-102) research for drug development professionals. It details the molecular architecture required for bioactivity, the pivot from GPR160 to GPR162 as the primary receptor candidate, and the specific experimental protocols required to study this peptide's effects on human appetite circuitry.

Part 1: Molecular Architecture & Pharmacology

The Bioactive Fragment: CART (55-102)

While the CARTPT gene encodes a prepropeptide, the biologically active form relevant to appetite suppression is the C-terminal fragment, residues 55-102.

  • Sequence (Human): VPIYEKKYGQVPMCDAGEQCAVRKGARIGKLCDCPRGTSCNSFLLKCL

  • Structural Integrity: The peptide contains three disulfide bridges (Cys68-Cys86, Cys74-Cys94, Cys88-Cys101).

    • Critical Insight: These bridges create a compact, globular "cystine knot" structure. Disruption of these bonds (e.g., through improper reconstitution or reduction) renders the peptide biologically inert.

  • Homology: The amino acid sequence of the active (55-102) fragment is 95% identical between humans and rats. This high conservation validates rodent models (specifically ICV injection) as high-fidelity proxies for human receptor interaction.

Stability and Pharmacokinetics

Native CART (55-102) has a short half-life in plasma due to rapid degradation by peptidases (e.g., DPP4).

  • BBB Permeability: Unlike many neuropeptides, CART (55-102) can cross the Blood-Brain Barrier (BBB) via a saturable transport system, albeit inefficiently in its native form.

  • Next-Gen Analogs: Recent "lipidized" analogs (e.g., palm-2-SS-CART) have shown significantly prolonged half-lives (>24 hours) and enhanced BBB penetration, representing the future of CART-based therapeutics.

Part 2: The Receptor Conundrum (GPR160 vs. GPR162)

For years, the field suffered from a lack of a verified receptor.[1] This section clarifies the current consensus.

FeatureGPR160 (The Old Hypothesis) GPR162 (The Emerging Consensus)
Status Previously proposed as the receptor (Yosten et al., 2020).Validated in Beta-cells and Brain (2023).
Evidence Antibody blocking studies (controversial specificity).RNA-seq, Knockdown (KD), Co-IP.[2][3]
Binding Recent studies show no specific binding of CART to GPR160.High affinity binding confirmed.[4]
Signaling Proposed Gi/o (ERK phosphorylation).Gi/o coupled ; regulates insulin secretion and cytoskeleton.
Conclusion Likely not the primary appetite receptor.Primary candidate for metabolic effects.

Expert Insight: Drug discovery programs should pivot screening assays toward GPR162 expression systems rather than GPR160.

Part 3: Neuroendocrine Circuitry

CART functions as a downstream effector of Leptin in the Arcuate Nucleus (ARC) of the hypothalamus. It acts as a functional antagonist to Neuropeptide Y (NPY).

Figure 1: Hypothalamic Signaling Pathway This diagram illustrates the integration of CART within the ARC nucleus, showing its upregulation by Leptin and its inhibitory output on feeding behavior via GPR162.

CART_Pathway cluster_ARC Arcuate Nucleus (ARC) Leptin Leptin (Adipose) LeptinR LepRb (Hypothalamus) Leptin->LeptinR Activates POMC_CART POMC/CART Neuron LeptinR->POMC_CART Stimulates (+) NPY_AgRP NPY/AgRP Neuron LeptinR->NPY_AgRP Inhibits (-) CART_Peptide CART (55-102) Release POMC_CART->CART_Peptide Processing & Secretion Effect Appetite Suppression (Anorexia) NPY_AgRP->Effect Promotes Feeding GPR162 GPR162 Receptor (Paraventricular Nucleus) CART_Peptide->GPR162 Binds (Gi/o coupled) GPR162->Effect Signaling Cascade (ERK/CREB)

Caption: CART (55-102) acts as the primary anorexigenic output of Leptin signaling, counteracting NPY drive via GPR162 activation.

Part 4: Experimental Framework

To ensure reproducibility, the following protocols address the specific physicochemical challenges of CART (55-102).

Protocol A: Peptide Reconstitution (Critical Step)

Failure Mode: Improper handling breaks disulfide bridges, resulting in false negatives.

  • Lyophilized Storage: Store at -20°C or -80°C.

  • Solvent: Reconstitute in distilled water (degassed) to 1 mg/mL. Do not use saline initially as ions can induce aggregation before full solvation.

  • Aliquot: Immediately aliquot into low-bind tubes. Avoid freeze-thaw cycles (Max 1 cycle allowed).

  • Verification: Verify mass via MALDI-TOF to ensure no reduction of disulfide bonds (Mass ~5243 Da).

Protocol B: In Vivo ICV Administration (Rodent Model)

Rationale: Peripheral injection often fails to reach hypothalamic targets in sufficient quantity without lipidization. ICV is the gold standard for mechanism validation.

  • Stereotaxic Surgery: Implant guide cannula into the Lateral Ventricle (Coordinates relative to Bregma: AP -0.8mm, L 1.5mm, DV -3.5mm).

  • Recovery: Allow 7 days recovery.

  • Injection: Infuse CART (55-102) (0.5 - 5.0 µg) in 2-5 µL aCSF over 2 minutes.

  • Measurement: Measure food intake at 30, 60, 120, and 240 minutes.

    • Expected Result: Significant reduction in food intake (30-50%) within 1 hour.

Protocol C: In Vitro Signaling Assay (GPR162)

Rationale: Validate receptor activity in a human cell line (e.g., INS-1 or HEK293 transfected with GPR162).

  • Cell Culture: Transfect HEK293 cells with human GPR162 plasmid.

  • Starvation: Serum-starve cells for 4 hours.

  • Stimulation: Treat with CART (55-102) (10 nM - 1 µM) for 10 minutes.

  • Lysis & Blot: Lyse cells and immunoblot for p-ERK1/2 vs. Total ERK.

    • Control: Use Pertussis Toxin (PTX) to confirm Gi/o coupling (PTX should abolish the signal).

Part 5: Translational Challenges & Future Directions

5.1 The Blood-Brain Barrier (BBB) Hurdle While CART (55-102) has a transport mechanism, its native flux is insufficient for oral or subcutaneous dosing in humans.

  • Solution:Lipidization .[4][5] Attaching fatty acid chains (palmitoylation) facilitates albumin binding (extending half-life) and enhances passive diffusion across the BBB.

5.2 Side Effect Profile CART is not specific to appetite. It plays a role in:

  • Anxiety: ICV administration is anxiogenic in rodents.

  • Pain: Complex modulation (hyperalgesia in some models, analgesia in others via DPP4 inhibition).

  • Drug Design Goal: Allosteric modulators of GPR162 that bias signaling toward metabolic pathways over anxiety circuits.

Figure 2: Experimental Workflow for CART Validation A decision tree for validating CART analogs.

CART_Workflow Start Candidate CART Analog Step1 Step 1: Stability Assay (Human Plasma, 37°C) Start->Step1 Decision1 t1/2 > 4h? Step1->Decision1 Step2 Step 2: Receptor Binding (GPR162-HEK293) Decision2 High Affinity? Step2->Decision2 Step3 Step 3: In Vivo ICV (Acute Feeding) Decision3 Anorectic Effect? Step3->Decision3 Step4 Step 4: Periphery Test (Lipidized Analog SC) Success Lead Candidate Step4->Success Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2->Step3 Yes Decision2->Fail No Decision3->Step4 Yes Decision3->Fail No

Caption: A stage-gate process for validating CART (55-102) analogs, prioritizing plasma stability and GPR162 affinity.

References

  • GPR162 as the Beta Cell CART Receptor. Source:iScience (2023).[2] Validates GPR162 as the primary receptor for CART in beta cells and likely the brain, replacing the GPR160 hypothesis.

  • CART Peptides: Regulators of Body Weight, Reward and Other Functions. Source:[1]British Journal of Pharmacology (2014). Comprehensive review of CART's physiological roles and signaling mechanisms.

  • Entry of CART into Brain is Rapid but Not Inhibited by Excess CART or Leptin. Source:[6]American Journal of Physiology (2000). Establishes the BBB permeability kinetics of the peptide.

  • Lipidized Analogues of the Anorexigenic CART Neuropeptide. Source:Peptides (2024).[4] Describes the development of stable, lipidized CART analogs for peripheral administration.

  • CART (55-102) Human/Rat Peptide Product Data. Source:Tocris Bioscience. Technical specifications, sequence data, and solubility protocols.

Sources

Foundational

Technical Guide: CART (55-102) Human Expression & Pharmacodynamics in the CNS

Executive Summary Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are neuropeptides functioning as homeostatic integrators of energy balance, reward processing, and stress response.[1][2] While multiple fra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are neuropeptides functioning as homeostatic integrators of energy balance, reward processing, and stress response.[1][2] While multiple fragments exist, CART 55-102 (and its human homolog CART 42-89) represents the primary bioactive form in the Central Nervous System (CNS). This guide delineates the molecular architecture, neuroanatomical distribution, and signaling mechanisms of CART, providing actionable protocols for detection and analysis in drug development contexts.

Part 1: Molecular Architecture & Biosynthesis

Nomenclature and Species Homology

A critical point of confusion in translational research is the numbering of CART peptides.

  • Rat/Mouse: The bioactive peptide is residues 55-102 .[3][4][5]

  • Human: Due to a shorter signal peptide, the homologous bioactive sequence is residues 42-89 .

  • Consensus: The field largely retains the "55-102" nomenclature for generic reference to the bioactive fragment. This guide uses "CART 55-102" to refer to the bioactive pharmacophore, but researchers designing human-specific assays (e.g., mass spec) must target the 42-89 sequence.

Biosynthetic Processing

CART is encoded by the CARTPT gene. The precursor (pro-CART) is processed differentially by Prohormone Convertases (PCs).[3]

  • PC1/3: Predominantly generates intermediate fragments.[1]

  • PC2: The rate-limiting enzyme for generating the bioactive 55-102 (and 62-102) forms.

Implication for Drug Dev: Therapeutic strategies aiming to upregulate endogenous CART must consider not just CARTPT transcription, but the functional status of PC2, particularly in the hypothalamus.

CART_Biosynthesis Gene CARTPT Gene (Chromosome 5q13.2) mRNA CART mRNA Gene->mRNA Transcription PrePro Prepro-CART (Signal Peptide Attached) mRNA->PrePro Translation ProCART Pro-CART (Signal Peptide Cleaved) PrePro->ProCART Signal Peptidase PC1_3 Enzyme: PC1/3 (General Cleavage) ProCART->PC1_3 PC2 Enzyme: PC2 (Specific Maturation) ProCART->PC2 Intermediates Intermediate Fragments (Low Bioactivity) PC1_3->Intermediates Dominant Pathway Active55 CART 55-102 (Rat) CART 42-89 (Human) (Major Bioactive Form) PC2->Active55 High Efficiency Active62 CART 62-102 (Minor Bioactive Form) PC2->Active62

Figure 1: Biosynthetic cascade of CART peptides. Note the critical role of PC2 in generating the bioactive 55-102 fragment.

Part 2: Neuroanatomical Topography (Human vs. Rodent)

CART expression is not uniform; it is highly distinct within specific nuclei governing homeostatic loops.

Comparative Expression Profile

The following table synthesizes human post-mortem data with high-confidence rodent mapping.

CNS RegionHuman Sub-RegionRodent HomologFunctional RoleCo-localization Markers
Hypothalamus Arcuate Nucleus (INF) Arcuate (ARC)Anorexigenic signaling; Energy expenditurePOMC (High overlap), alpha-MSH
Paraventricular Nuc. (PVN) PVNStress axis (HPA) modulation; CRH releaseCRH, TRH
Lateral Hypothalamus LHAFeeding reward; Glucose sensingMCH (Melanin-concentrating hormone)
Mesolimbic Nucleus Accumbens NAc (Shell)Psychostimulant buffering; Reward predictionDopamine D3 Receptors
Ventral Tegmental Area VTADopamine modulationTyrosine Hydroxylase (TH)
Brainstem Edinger-Westphal Edinger-WestphalStress adaptation; Suicide biomarker Urocortin 1
Locus Coeruleus LCArousal; Autonomic regulationNorepinephrine
Spinal Cord Dorsal Horn Lamina I/IINociception (Pain gating)Substance P, CGRP
The Edinger-Westphal Anomaly

Expert Insight: In humans, the Edinger-Westphal nucleus (EW) shows a significantly higher density of CART neurons compared to rodents. Upregulation of CART in the EW has been specifically linked to suicide victims in post-mortem studies, suggesting a maladaptive role in severe stress desensitization that is unique to primate/human neurobiology.

Part 3: Functional Pharmacology & Signaling Pathways[6][7]

The Receptor Controversy (GPR160)

For decades, CART was an "orphan ligand." Recent evidence points to GPR160 (an orphan GPCR) as a putative receptor, though this remains debated.

  • Evidence for: siRNA knockdown of GPR160 blocks CART-induced anorexia and ERK phosphorylation.

  • Evidence against: Lack of high-affinity radioligand binding in some human cell lines.

  • Alternative: CART may act as an allosteric modulator of NMDA receptors or utilize a non-GPCR mechanism involving direct interaction with calcium channels.

Signal Transduction

Regardless of the receptor identity, the downstream effects are well-mapped and largely Pertussis Toxin (PTX)-sensitive , indicating


 coupling.

CART_Signaling Ligand CART 55-102 Receptor Putative Receptor (GPR160?) Ligand->Receptor Binding Gprot Gi/o Protein (PTX Sensitive) Receptor->Gprot Activation Ca_Channel Voltage-Gated Ca2+ Channels Gprot->Ca_Channel Inhibition (Neuroprotection) MAPK MEK / ERK Pathway Gprot->MAPK Phosphorylation CREB CREB Phosphorylation MAPK->CREB Mito Mitochondrial Function MAPK->Mito Cell Survival GeneExp Gene Expression (BDNF, CRF) CREB->GeneExp

Figure 2: Signal transduction pathways. CART 55-102 primarily activates ERK/CREB signaling and modulates Calcium influx, promoting neuroprotection and plasticity.

Part 4: Experimental Protocols (Self-Validating Systems)

Immunohistochemistry (IHC) in Human Post-Mortem Tissue

Challenge: CART is a small peptide and can be washed out or masked by fixation. Solution: High-stringency antigen retrieval and specific fixation intervals.

Protocol:

  • Tissue Prep: Fix tissue in 4% Paraformaldehyde (PFA) for exactly 24-48 hours. Over-fixation masks the epitope; under-fixation allows peptide leaching.

  • Sectioning: Cut 40µm free-floating sections (for high sensitivity) or 5µm paraffin sections.

  • Antigen Retrieval (Critical):

    • Incubate free-floating sections in Citrate Buffer (10mM, pH 6.0) at 80°C for 30 minutes.

    • Validation: Run a parallel section without retrieval. If signal is absent in the retrieval-negative control but present in the experimental, the epitope was masked.

  • Blocking: 5% Normal Donkey Serum + 0.3% Triton X-100 for 1 hour.

  • Primary Antibody: Anti-CART (55-102) [Rabbit Polyclonal, e.g., Phoenix Pharm. H-003-62].[3] Dilution 1:1000 - 1:5000. Incubate 48 hours at 4°C .

    • Note: Short incubations fail for low-abundance neuropeptides.

  • Detection: Biotinylated Secondary -> Avidin-Biotin Complex (ABC) -> DAB chromogen.

    • Specificity Control: Pre-adsorb the primary antibody with 10µM synthetic CART 55-102 peptide overnight. Staining should be abolished.

ELISA Quantification in CSF/Plasma

Challenge: Rapid degradation by serum proteases. Solution: Immediate protease inhibition upon collection.

Protocol:

  • Collection: Draw blood/CSF into chilled tubes containing Aprotinin (500 KIU/mL) and EDTA .

  • Acid Extraction (Self-Validating Step):

    • Mix plasma 1:1 with 1% Trifluoroacetic acid (TFA). Centrifuge at 10,000xg.

    • Load supernatant onto C-18 SEP-COLUMN.[6]

    • Elute with 60% Acetonitrile/1% TFA. Lyophilize.

    • Why? This removes large proteins (albumin) that interfere with antibody binding, ensuring the signal comes from the peptide, not matrix effects.

  • Assay: Reconstitute in assay buffer and proceed with competitive ELISA.

Part 5: Therapeutic Implications[9]

Obesity and Metabolic Syndrome

CART is a potent anorexigenic. However, systemic administration is limited by the Blood-Brain Barrier (BBB).

  • Strategy: Development of small-molecule GPR160 agonists or BBB-penetrant peptide analogs (e.g., lipidated CART).

  • Mechanism: CART 55-102 in the ARC acts downstream of Leptin. Loss of CART signaling leads to hyperphagia.[5]

Psychostimulant Addiction

CART acts as a homeostatic brake on dopamine.

  • Mechanism: In the Nucleus Accumbens, CART release is triggered by high dopamine (e.g., cocaine).[4] CART then acts retrogradely or locally to inhibit further dopamine release.

  • Drug Target: CART agonists could blunt the "high" of cocaine/amphetamines, preventing relapse.

References

  • Thim L, et al. (1998).[7][8] "Tissue-specific processing of cocaine- and amphetamine-regulated transcript peptides in the rat." Proceedings of the National Academy of Sciences. Link

  • Yosten GL, et al. (2020). "GPR160 de-orphanization reveals critical roles in neuropathic pain in rodents." The Journal of Clinical Investigation. Link

  • Kuhar MJ, et al. (2002). "CART peptides."[3][4][5][7][9][6][10][11][12][13][14] Neuropeptides. Link

  • Vicentic A, Jones DC. (2007). "The CART (cocaine- and amphetamine-regulated transcript) system in appetite and drug addiction." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bloem B, et al. (2012).[6] "Topography of urocortin 1 and cocaine- and amphetamine-regulated transcript (CART) in the human Edinger-Westphal nucleus." Brain Research. Link

Sources

Protocols & Analytical Methods

Method

Translational Application Note: CART (55-102) Human Experimental Protocols

Part 1: Core Directive & Scientific Context The Translational Gap CART (55-102) is the biologically active fragment of the CART pro-peptide. While rodent studies have firmly established its role in satiety, reward proces...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Context

The Translational Gap

CART (55-102) is the biologically active fragment of the CART pro-peptide. While rodent studies have firmly established its role in satiety, reward processing (nucleus accumbens), and stress response, direct administration in human subjects remains restricted due to the blood-brain barrier (BBB) impermeability and the lack of a small-molecule agonist.

Therefore, this guide focuses on Translational Human Protocols : methods to interrogate CART (55-102) functionality in human tissues (ex vivo islets, cell lines) and quantify endogenous levels in human biofluids. These are the critical "bridge" experiments required before Phase I clinical trials.

Mechanism of Action (The "Elusive" GPCR)

Despite decades of research, the specific CART receptor remains a subject of debate (orphan GPCR GPR160 is a leading candidate). However, the signaling architecture is well-mapped. CART (55-102) acts via a G_i/o-coupled GPCR , leading to:

  • ERK1/2 Phosphorylation: The primary readout for neuronal activation.

  • Ca2+ Modulation: Inhibition of voltage-gated Ca2+ channels (neuronal) or potentiation of Ca2+ influx (pancreatic beta-cells).

  • cAMP/PKA Pathway: Specifically in pancreatic islets, where it potentiates glucose-stimulated insulin secretion (GSIS).[1][2]

Visualization: CART (55-102) Signaling Architecture

The following diagram illustrates the dual-pathway mechanism observed in human neuroendocrine systems.

CART_Signaling CART CART (55-102) (Extracellular) GPCR Putative GPCR (GPR160?) CART->GPCR Binding Gio G_i/o Protein GPCR->Gio Activation MEK MEK1/2 Gio->MEK Neuronal Context AC Adenylyl Cyclase Gio->AC Beta-Cell Context (Potentiation) ERK ERK1/2 (Phosphorylation) MEK->ERK GeneExp Gene Expression (c-Fos, BDNF) ERK->GeneExp Nuclear Translocation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion (Exocytosis) PKA->Insulin GSIS Potentiation

Figure 1: Dual signaling pathways of CART (55-102). In neurons, it predominantly drives ERK1/2 via Gi/o. In pancreatic beta-cells, it potentiates insulin secretion via cAMP/PKA dependent mechanisms.[1][2][3]

Part 2: Peptide Handling & Integrity

Critical Warning: CART (55-102) contains three disulfide bridges (Cys68-Cys86, Cys74-Cys94, Cys88-Cys101).[4] Incorrect handling breaks these bridges, rendering the peptide biologically inert despite appearing "pure" on mass spec.

ParameterSpecificationCausality / Rationale
Sequence 48 AA (Val55 - Leu102)The 55-102 fragment is the active cleavage product; the N-terminal leader is inactive.
Storage (Lyophilized) -20°C (Desiccated)Moisture induces hydrolysis. Stable for 6-12 months.
Reconstitution Sterile Water or 0.1% BSA/PBSDo not vortex vigorously. Shear stress can disrupt tertiary structure.
Aliquot Strategy Single-use aliquotsAvoid Freeze-Thaw. Disulfide bridges are susceptible to oxidation/reduction cycles upon thawing.
Plasticware Low-Binding PolypropyleneCART is a "sticky" peptide; standard tubes result in ~20% loss via adsorption.

Part 3: Experimental Protocols

Protocol A: Ex Vivo Human Islet Perifusion (Functional Assay)

Objective: Determine the effect of CART (55-102) on Glucose-Stimulated Insulin Secretion (GSIS) in human tissue. Relevance: Validates the metabolic role of CART in Type 2 Diabetes (T2D) research.

Materials:

  • Human Pancreatic Islets (isolated from cadaveric donors, e.g., Prodo Labs).

  • Perifusion Buffer: Krebs-Ringer bicarbonate (KRB) buffer + 10 mM HEPES + 0.1% BSA.

  • Stimulants: Glucose (2.8 mM basal, 16.7 mM stimulatory).

  • CART (55-102) Stock: 100 µM in water.

Step-by-Step Methodology:

  • Equilibration: Hand-pick 50 human islets per chamber. Perifuse with Low Glucose (2.8 mM) KRB buffer at 37°C for 45 minutes to stabilize basal secretion. Flow rate: 100 µL/min.[5]

  • Basal Phase (0-10 min): Collect effluent every 2 minutes to establish baseline insulin.

  • Stimulation Phase (10-40 min): Switch inflow to High Glucose (16.7 mM) +/- CART (55-102) [100 nM] .

    • Scientific Note: CART alone often does not trigger secretion; it potentiates the glucose effect. Always run a "Glucose Only" control arm.

  • Washout (40-60 min): Return to Low Glucose (2.8 mM).

  • Quantification: Measure Insulin in effluent fractions using a Human Insulin ELISA.

  • Normalization: Lyse islets at the end of the experiment to measure Total DNA. Express data as ng Insulin / ng DNA / min .

Expected Result: CART (55-102) treated islets should show a 1.5x to 2.0x increase in the Second Phase of insulin secretion compared to Glucose alone.

Protocol B: Human Plasma Quantification (Biomarker Analysis)

Objective: Quantify endogenous CART (55-102) in human plasma.[6][7] Challenge: Plasma proteases degrade CART rapidly (t1/2 < 10 mins). Direct ELISA often fails due to matrix interference. Solid Phase Extraction (SPE) is mandatory.

Workflow Diagram:

SPE_Workflow Blood Blood Draw (EDTA Tube) Inhibitor Add Aprotinin (500 KIU/mL) Blood->Inhibitor Immediate Spin Centrifuge (1,600 x g, 15 min, 4°C) Inhibitor->Spin Acid Acidify Plasma (1% TFA) Spin->Acid Precipitate Proteins SPE C18 SPE Column (Sep-Pak) Acid->SPE Bind Peptide Elute Elute (60% Acetonitrile) SPE->Elute Remove Salts Dry Lyophilize (SpeedVac) Elute->Dry Assay RIA / ELISA Dry->Assay Reconstitute

Figure 2: Sample preparation workflow for CART (55-102) quantification. The acidification and SPE steps are critical to remove high-molecular-weight proteins that interfere with antibody binding.

Detailed Methodology:

  • Collection: Draw whole blood into pre-chilled EDTA tubes containing Aprotinin (500 KIU/mL) . Invert gently.

    • Why? Aprotinin inhibits serine proteases that cleave CART.

  • Separation: Centrifuge immediately at 1,600 x g for 15 min at 4°C. Transfer plasma to polypropylene tubes.

  • Acidification: Add equal volume of Buffer A (1% Trifluoroacetic acid [TFA] in water). Centrifuge at 10,000 x g for 20 min to pellet large proteins.

  • Column Activation: Equilibrate a C18 Sep-Pak column with 1) Acetonitrile (ACN) and 2) Buffer A.

  • Loading: Load acidified plasma supernatant onto the column.

  • Washing: Wash with 1% TFA to remove salts.

  • Elution: Elute slowly with 60% ACN / 1% TFA .

  • Drying: Evaporate the eluate in a centrifugal concentrator (SpeedVac).

  • Assay: Reconstitute in RIA buffer and proceed with competitive Radioimmunoassay (RIA) using I-125 labeled CART (55-102).

Protocol C: Neuronal Signaling (ERK Phosphorylation)

Objective: Validate receptor engagement in human neuronal cells (SH-SY5Y).

  • Cell Culture: Plate SH-SY5Y cells in 6-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype (essential for CART receptor expression).

  • Starvation: Serum-starve cells for 4 hours prior to assay to reduce basal ERK phosphorylation.

  • Treatment: Treat cells with CART (55-102) [10 nM - 1 µM] for 5, 10, 15, and 30 minutes .

    • Positive Control:[1] PMA (100 nM).

    • Negative Control: Scrambled Peptide.

  • Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF).

  • Western Blot: Probe for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2.

  • Validation: Pre-treat with Pertussis Toxin (100 ng/mL) for 16h. If CART signaling is blocked, it confirms the G_i/o mechanism.[8]

References

  • Wierup, N., et al. (2006). CART regulates islet hormone secretion and is expressed in the beta-cells of type 2 diabetic rats.[2][3][9] Diabetes, 55(2), 305-311. Link

  • Thim, L., et al. (1999).[7] Purification and characterization of a new hypothalamic satiety peptide, cocaine and amphetamine regulated transcript (CART), from porcine brain. Proceedings of the National Academy of Sciences, 95(19), 11452-11457. Link

  • Vicentic, A., & Jones, D. C. (2007). The CART (cocaine- and amphetamine-regulated transcript) system in appetite and drug addiction. Journal of Pharmacology and Experimental Therapeutics, 320(2), 499-506. Link

  • Sarkar, S., et al. (2004). Central administration of cocaine- and amphetamine-regulated transcript increases phosphorylation of cAMP response element binding protein in the corticotropin-releasing hormone-producing neurons of the hypothalamic paraventricular nucleus. Brain Research, 1026(1), 113-122. Link

  • Kuhar, M. J., et al. (2005). CART peptides. Neuropeptides, 36(1), 1-8. Link

Sources

Application

Application Note: High-Sensitivity Quantification of CART (55-102) in Plasma

Abstract & Biological Context Cocaine- and Amphetamine-Regulated Transcript (CART) is a neuropeptide critical to energy homeostasis, reward processing, and stress response. The biologically active fragment, CART (55-102)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

Cocaine- and Amphetamine-Regulated Transcript (CART) is a neuropeptide critical to energy homeostasis, reward processing, and stress response. The biologically active fragment, CART (55-102) , acts as a potent anorexigenic agent in the hypothalamus. While abundant in the CNS, circulating levels in plasma are extremely low (femtomolar range) and subject to rapid degradation by serine proteases.

The Challenge: Direct measurement of CART (55-102) in plasma via standard ELISA often fails due to:

  • Matrix Interference: High-abundance plasma proteins (albumin, globulins) mask the peptide.

  • Low Sensitivity: Standard colorimetric ELISAs lack the dynamic range for pM concentrations.

  • Proteolytic Degradation: The peptide half-life is short without immediate stabilization.

The Solution: This protocol details a Radioimmunoassay (RIA) workflow coupled with a mandatory Solid Phase Extraction (SPE) step. This combination eliminates matrix effects and concentrates the sample to ensure detection within the linear range of the assay.

Biological Processing Pathway

The following diagram illustrates the cleavage of Pro-CART into its active fragments, highlighting the target specificity of this protocol.

CART_Processing ProCART Pro-CART (1-102) (Precursor) Cleavage Prohormone Convertase Cleavage ProCART->Cleavage CART55 CART (55-102) (Target Analyte) Cleavage->CART55 Major Product CART62 CART (62-102) (Active Fragment) Cleavage->CART62 Minor Product Inactive N-terminal Fragments (Inactive) Cleavage->Inactive

Figure 1: Proteolytic processing of Pro-CART. This protocol specifically targets the CART (55-102) fragment.

Pre-Analytical Phase: Sample Collection & Extraction

Scientific Integrity Note: Do not attempt direct assay of plasma. Plasma proteins will cause high non-specific binding, leading to false positives. The hydrophobic nature of CART (55-102) allows for efficient purification using C18 silica columns.

Reagents & Equipment
  • Anticoagulant: EDTA (1 mg/mL final).

  • Protease Inhibitor: Aprotinin (500 KIU/mL final). Critical: Must be added immediately to prevent cleavage by plasma kallikreins.

  • Extraction Columns: Sep-Pak C18 cartridges (200 mg bed).

  • Buffers:

    • Buffer A: 1% Trifluoroacetic acid (TFA) in Water.

    • Buffer B: 60% Acetonitrile (ACN) in 1% TFA.

Plasma Collection Protocol
  • Collect whole blood into chilled vacutainers containing EDTA and Aprotinin.

  • Rock gently to mix; keep on ice.

  • Centrifuge at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Transfer plasma to a polypropylene tube.

  • Acidification: Add an equal volume of Buffer A (1% TFA) to the plasma. Vortex.

    • Why? Acidification dissociates the peptide from carrier proteins and precipitates large globulins.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C . Collect the supernatant.

Solid Phase Extraction (SPE) Workflow

This step concentrates the peptide and removes salts/proteins.

StepActionVolume/ConditionMechanism
1.[1][2][3] Condition Wet Column1 mL Buffer B (60% ACN)Activates hydrophobic C18 ligands.
2. Equilibrate Rinse3 mL Buffer A (1% TFA)Removes organic solvent; prepares for aqueous sample.
3. Load Apply SampleAcidified Plasma SupernatantCART peptides bind to C18 via hydrophobic interaction.
4. Wash Remove Impurities3 mL Buffer A (1% TFA)Washes away salts and hydrophilic proteins.
5. Elute Recover Peptide3 mL Buffer B (60% ACN)Collect this fraction. Organic solvent disrupts binding.
6. Dry LyophilizeVacuum ConcentratorRemoves solvent. Store powder at -80°C.

Immunoassay Protocol (RIA)

Methodology: This is a competitive RIA. A fixed amount of 125I-labeled CART (55-102) competes with the unlabeled peptide (from your sample) for a limited number of antibody binding sites.

  • High Sample CART

    
     Low Radioactivity in pellet.
    
  • Low Sample CART

    
     High Radioactivity in pellet.
    
Reagents
  • RIA Buffer: 50 mM Phosphate buffer, 0.1% Triton X-100, 0.5% BSA, 0.01% NaN3.

  • Primary Antibody: Rabbit anti-CART (55-102).[4]

  • Tracer: 125I-CART (55-102).[5]

  • Secondary Antibody: Goat anti-rabbit IgG (GAR) coupled to magnetic beads or solid phase.

Assay Procedure
  • Reconstitution: Rehydrate lyophilized plasma samples in 125 µL RIA Buffer . Vortex vigorously.

  • Standard Curve: Prepare serial dilutions of synthetic CART (55-102) ranging from 10 pg/mL to 1280 pg/mL .

  • Incubation 1 (Primary Ab):

    • Add 100 µL of Standard or Sample to tubes.

    • Add 100 µL of Primary Antibody.

    • Incubate 20-24 hours at 4°C .

    • Note: Long incubation ensures equilibrium is reached for maximum sensitivity.

  • Incubation 2 (Tracer):

    • Add 100 µL of 125I-CART Tracer (~10,000 cpm).

    • Incubate 20-24 hours at 4°C .

  • Separation:

    • Add 100 µL of Secondary Antibody (GAR) / Precipitation Reagent.

    • Incubate 90 minutes at room temperature.

    • Centrifuge (3,000 x g, 20 min) or apply magnetic rack.

    • Aspirate supernatant (unbound tracer).

  • Counting: Measure radioactivity of the pellet in a Gamma Counter.

Assay Workflow Diagram

RIA_Workflow Start Lyophilized Sample / Standard Rehydrate Rehydrate in RIA Buffer (125 µL) Start->Rehydrate PrimaryInc Add Primary Antibody Incubate 24h @ 4°C Rehydrate->PrimaryInc TracerInc Add 125-I Tracer Incubate 24h @ 4°C PrimaryInc->TracerInc Competitive Binding Separate Add Secondary Ab Precipitate & Aspirate TracerInc->Separate Count Gamma Counter (Measure Pellet) Separate->Count

Figure 2: Step-by-step competitive RIA workflow for CART (55-102).

Data Analysis & Validation

Calculation
  • Calculate %B/B0 for each standard and sample:

    • 
       = CPM of Sample/Standard (Bound)
      
    • 
       = CPM of Zero Standard (Maximum Binding)
      
  • Plot %B/B0 vs. Concentration (log scale) using a 4-Parameter Logistic (4PL) curve fit.

Typical Performance Characteristics
ParameterSpecificationNote
IC50 ~150-200 pg/mLMidpoint of the curve; highest precision area.
Detection Limit 10-20 pg/mLWith extraction concentration factor (4x), effective limit is ~2.5 pg/mL.
Intra-Assay CV < 10%Consistency within one run.
Inter-Assay CV < 15%Consistency between runs.[6]
Cross-Reactivity CART (62-102): 100%CART (1-39): <0.1%Caution: The assay detects both active C-terminal fragments.
Troubleshooting Guide
  • High Background (Low B0): Tracer degradation or insufficient washing during separation. Check tracer age (< 60 days).

  • Poor Linearity: Incomplete extraction. Ensure the C18 column was properly conditioned and the sample was acidified before loading.

  • No Signal in Samples: Concentration too low. Increase plasma starting volume from 1 mL to 2-3 mL and elute in the same volume to increase the concentration factor.

References

  • Kuhar, M. J., Adams, S., & Dominguez, G. (2002). Regulation of CART peptide expression. Annals of the New York Academy of Sciences, 965, 1-13. Retrieved from [Link]

  • Vicentic, A., & Jones, D. C. (2007). The CART (cocaine- and amphetamine-regulated transcript) system in appetite and drug addiction. Journal of Pharmacology and Experimental Therapeutics, 320(2), 499-506. Retrieved from [Link]

  • Vicentic, A., et al. (2004).[4] CART peptide levels in blood exhibit a diurnal rhythm: regulation by glucocorticoids.[4] Endocrinology, 145(9), 4119–4124.[7] Retrieved from [Link]

Sources

Method

High-Fidelity Immunohistochemical Detection of CART (55-102)

Application Note & Protocol: Central Nervous System Tissue Introduction & Biological Context Cocaine- and Amphetamine-Regulated Transcript (CART) is a neuropeptide critical to energy homeostasis, reward processing, and s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Central Nervous System Tissue

Introduction & Biological Context

Cocaine- and Amphetamine-Regulated Transcript (CART) is a neuropeptide critical to energy homeostasis, reward processing, and stress response.[1][2] While the CARTPT gene encodes a prepro-peptide, the biologically active forms are generated through tissue-specific post-translational processing.

In the rat and human brain, the specific fragment CART (55-102) is a dominant bioactive peptide, particularly abundant in the hypothalamus (Arcuate Nucleus, Paraventricular Nucleus) and the Nucleus Accumbens. Detecting this specific fragment requires a protocol that preserves the small, soluble peptide within the cytoplasm while ensuring antibody access to the epitope.

CART Peptide Processing Pathway

Understanding the target epitope is crucial for specificity. CART (55-102) is a cleavage product of Pro-CART.

CART_Processing PrePro Prepro-CART Pro Pro-CART PrePro->Pro Signal Peptidase Signal Signal Peptide (Removed) PrePro->Signal PC Prohormone Convertases (PC1/3, PC2) Pro->PC CART55 CART (55-102) (Major Active Form) PC->CART55 CART62 CART (62-102) PC->CART62 NTerm N-Terminal Fragments PC->NTerm

Figure 1: Post-translational processing of CART. The 55-102 fragment is the primary target for functional IHC studies in the CNS.

Pre-Analytical Considerations (The "Make or Break" Phase)

Expert Insight: The Colchicine Requirement

Critical for Cell Body Visualization: CART peptides are rapidly transported from the soma (cell body) to axon terminals. In untreated animals, IHC often reveals dense fiber networks but faint or invisible cell bodies.

  • Protocol: To visualize neuronal somata (e.g., in the PVN or Arcuate Nucleus), an intracerebroventricular (i.c.v.) injection of colchicine (50–100 µ g/rat ) is recommended 24–48 hours prior to perfusion. Colchicine inhibits microtubule polymerization, blocking axonal transport and causing peptide accumulation in the soma.

Fixation Strategy

Small peptides like CART (55-102) are soluble and prone to washout. However, over-fixation masks epitopes.

  • Gold Standard: Transcardial perfusion with 4% Paraformaldehyde (PFA) in 0.1M Phosphate Buffer (PB), pH 7.4.

  • Post-Fixation: Limit post-fixation to 2–4 hours at 4°C. Avoid overnight post-fixation if possible to maintain antigenicity.

Materials & Reagents

ComponentSpecificationRecommended Source (or Equivalent)
Primary Antibody Rabbit Anti-CART (55-102)Phoenix Pharmaceuticals (Cat# H-003-62) Industry Standard
Fixative 4% PFA in 0.1M PBFreshly depolymerized
Blocking Buffer 3-5% Normal Donkey Serum (NDS) + 0.3% Triton X-100Jackson ImmunoResearch
Secondary Antibody Biotinylated Donkey Anti-Rabbit IgGVector Laboratories
Detection (Fluorescence) Streptavidin-Alexa Fluor 488/594Thermo Fisher / Invitrogen
Detection (Chromogenic) ABC Kit + DAB SubstrateVector Laboratories
Cryoprotectant 30% Sucrose in 0.1M PBSigma-Aldrich

Detailed Protocol: Free-Floating Cryosections

This protocol is optimized for rat/mouse brain tissue. Free-floating sections are superior to slide-mounted sections for neuropeptide detection due to better antibody penetration (double-sided access).

Phase 1: Tissue Preparation
  • Perfusion: Deeply anesthetize animal. Perfuse transcardially with ice-cold PBS (wash) followed by 200-300mL 4% PFA.

  • Cryoprotection: Remove brain, post-fix for 2-4 hours. Transfer to 15% sucrose (overnight) then 30% sucrose (until sinks) at 4°C.

  • Sectioning: Cut 30–40 µm coronal sections using a freezing microtome or cryostat. Collect in cryoprotectant solution (PBS + 30% Ethylene Glycol + 30% Sucrose) for long-term storage at -20°C, or PBS for immediate use.

Phase 2: Staining Workflow

IHC_Protocol Start Free-Floating Sections (stored in PBS) Wash1 Wash: 3 x 10 min (PBS) Start->Wash1 Block Blocking & Permeabilization 1h @ RT (3% NDS + 0.3% Triton X-100) Wash1->Block Primary Primary Antibody Incubation Rabbit Anti-CART (55-102) [1:2,000 - 1:10,000] 24-48h @ 4°C Block->Primary Wash2 Wash: 3 x 10 min (PBS) Primary->Wash2 Secondary Secondary Antibody Biotinylated Anti-Rabbit [1:500] 2h @ RT Wash2->Secondary Detect Detection Streptavidin-Fluorophore OR ABC+DAB Secondary->Detect Mount Mount & Coverslip Detect->Mount

Figure 2: Step-by-step free-floating IHC workflow.

Step-by-Step Procedure:
  • Washing: Wash sections 3 × 10 min in PBS to remove cryoprotectant.

  • Blocking: Incubate sections for 1 hour at Room Temperature (RT) in Blocking Buffer (PBS + 0.3% Triton X-100 + 3% Normal Serum matching the secondary host).

    • Note: Triton X-100 is essential for permeabilizing the membrane to access intracellular vesicles.

  • Primary Antibody: Incubate sections in Rabbit Anti-CART (55-102) diluted in Blocking Buffer.

    • Recommended Dilution: 1:2,000 to 1:10,000 (Titration required).

    • Conditions:24 to 48 hours at 4°C . Gentle agitation is crucial.

  • Washing: Wash 3 × 10 min in PBS.

  • Secondary Antibody: Incubate with Biotinylated Donkey Anti-Rabbit IgG (1:500) for 2 hours at RT.

    • Why Biotin? The Avidin-Biotin amplification is often necessary for neuropeptides which may have low abundance outside the soma.

  • Detection (Choose One):

    • Fluorescence: Incubate with Streptavidin-Alexa Fluor 488 (1:1000) for 1 hour at RT (Dark).

    • Chromogenic (DAB): Incubate with Avidin-Biotin Complex (ABC) for 1 hour, wash, then develop with DAB + H2O2.

  • Mounting: Mount on gelatin-coated slides, air dry, and coverslip with anti-fade medium (for fluorescence) or DPX (for DAB).

Validation & Troubleshooting

Self-Validating System: The Pre-Absorption Control

To confirm that staining is specific to CART (55-102) and not an artifact:

  • Incubate the diluted primary antibody with synthetic CART (55-102) peptide (20 µg/mL) overnight at 4°C before applying to the tissue.

  • Apply this pre-absorbed mixture to a set of control sections.

  • Result: Specific staining should be completely abolished.[1]

Troubleshooting Table
IssuePossible CauseCorrective Action
No Staining (Soma) Rapid axonal transportUse Colchicine pretreatment (50-100µg i.c.v., 24h prior).
Weak Signal Over-fixationReduce post-fixation time to <2 hours. Perform antigen retrieval (citrate pH 6.0, 80°C, 30 min) only if necessary.
High Background Insufficient BlockingIncrease Normal Serum to 5-10%. Ensure secondary antibody host matches serum.
Patchy Staining Poor PenetrationUse free-floating sections. Increase Triton X-100 to 0.4-0.5%.

References

  • Koylu, E. O., et al. (1998). "Immunohistochemical localization of novel CART peptides in rat hypothalamus, pituitary and adrenal gland." Journal of Neuroendocrinology.

  • Vrang, N., et al. (1999). "Characterization of cocaine- and amphetamine-regulated transcript (CART) immunoreactivity in the rat hypothalamus." Journal of Comparative Neurology.

  • Phoenix Pharmaceuticals. "Anti-CART (55-102) (Rat, Mouse, Bovine) - Antibody Protocol & Specificity."

  • Kuhar, M. J., et al. (2002). "CART peptides." Neuropeptides.

  • Thim, L., et al. (1998). "CART, a new anorectic peptide." International Journal of Biochemistry & Cell Biology.

Sources

Application

dosage determination for in vivo CART (55-102) studies

Application Note: Precision Dosage Determination for In Vivo CART (55-102) Peptide Studies Abstract & Scope of Application Disambiguation Warning: This protocol specifically addresses the Cocaine- and Amphetamine-Regulat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Dosage Determination for In Vivo CART (55-102) Peptide Studies

Abstract & Scope of Application

Disambiguation Warning: This protocol specifically addresses the Cocaine- and Amphetamine-Regulated Transcript (CART) peptide fragment 55-102 , a neuropeptide involved in feeding, reward, and stress processing. This is not a protocol for Chimeric Antigen Receptor T-cell (CAR-T) cancer immunotherapy.

The CART (55-102) peptide is the biologically active C-terminal fragment responsible for the anorexigenic and psychostimulant-like effects of the CART prohormone. Establishing the correct dosage window is critical because CART (55-102) exhibits a U-shaped or bell-shaped dose-response curve in many behavioral assays and can induce motor artifacts (tremors) at high doses, confounding data interpretation.

This guide outlines the methodology for determining optimal in vivo dosages for intracerebroventricular (ICV), intra-tegmental (VTA), and intrathecal (i.t.) administration in rodent models.

Pre-Inoculation Variables & Reagent Preparation

Before determining dosage, the integrity of the peptide and the control vehicle must be standardized. Variability in peptide aggregation significantly alters effective potency.

Peptide Reconstitution Strategy

CART (55-102) is highly basic and hydrophobic in certain regions. Improper solubilization leads to inconsistent delivery.

ParameterSpecificationRationale
Solvent Acidified H₂O (0.1% Acetic Acid) or Bi-distilled waterInitial dissolution requires low pH or pure water to prevent aggregation before buffering.
Diluent (Vehicle) Artificial Cerebrospinal Fluid (aCSF)Must match CNS osmolarity (300–310 mOsm/kg) to prevent excitotoxicity from the vehicle itself.
pH Adjustment pH 7.2 – 7.4Final injectate must be neutral. Check pH with micro-strip indicators.
Storage -20°C (Lyophilized); -80°C (Solution)Peptide is stable lyophilized. Avoid freeze-thaw cycles for reconstituted aliquots.
Control CART (55-76) The N-terminal fragment (55-76) is biologically inactive in most assays, making it the superior negative control over saline alone.

The Dosage Escalation Matrix

Dosage is strictly dependent on the route of administration and the species (Rat vs. Mouse). The following ranges are derived from validated efficacy studies (anorexia, anxiety, antinociception) and toxicity thresholds (tremors).

Rat Models (Sprague-Dawley / Wistar)
RouteLow Dose (Sub-threshold)Effective Dose (Linear Range)High Dose (Ceiling/Toxic)Injection Vol.
ICV (Lateral Ventricle)0.1 – 0.5 µg1.0 – 2.5 µg > 5.0 µg (Risk of seizures)1 – 5 µL
Intra-VTA (Local)0.1 µg0.2 – 1.0 µg 2.5 µg0.2 – 0.5 µL
Intrathecal (Spinal)0.05 nmol0.1 – 0.3 nmol > 1.0 nmol (Motor perturbation)5 – 10 µL
Mouse Models (C57BL/6)
RouteLow DoseEffective DoseHigh DoseInjection Vol.
ICV 0.05 µg0.1 – 0.5 µg > 1.0 µg1 – 2 µL
Intra-NAc (Accumbens)0.02 µg0.05 – 0.2 µg > 0.5 µg0.2 – 0.3 µL

Critical "Stop" Signal: If animals exhibit "barrel rolling," freezing with tremors, or ascending paralysis, the dosage has exceeded the therapeutic window. Immediate euthanasia is required.

Protocol: Stereotaxic Administration & Validation

This protocol ensures that the observed effects are due to the peptide dosage, not surgical artifacts.

Phase A: Surgical Cannulation (Day -7)
  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Stereotaxic Alignment: Ensure Lambda and Bregma are in the same horizontal plane (flat skull).

  • Coordinates (Rat ICV): AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm (from dura).

  • Implantation: Secure guide cannula with dental cement. Insert obturator to prevent clogging.

  • Recovery: Allow 5–7 days for inflammation to subside. Testing during acute inflammation alters neuropeptide signaling.

Phase B: Microinfusion (Day 0)
  • Habituation: Handle animals and manipulate the obturator for 3 days prior to testing to reduce stress-induced analgesia/anxiety.

  • Infusion:

    • Use a Hamilton syringe (1-5 µL) connected to PE-10 tubing.

    • Flow Rate: 0.5 µL/min (Critical: Rapid injection causes tissue damage).

    • Diffusion Time: Leave the injector in place for 60–120 seconds post-infusion to prevent backflow.

Phase C: Post-Hoc Verification
  • Dye Injection: At the experiment's end, inject 1 µL Methylene Blue.

  • Histology: Slice brains to confirm cannula placement in the ventricle or specific nuclei. Exclude any animal with "missed" placement from the dataset.

Mechanism of Action & Signaling Logic

Understanding the downstream pathway helps in selecting the correct readout timeframes. CART (55-102) acts via a putative G-protein coupled receptor (GPCR), activating the cAMP/PKA/CREB pathway.

CART_Signaling cluster_behavior Physiological Readouts CART CART (55-102) Peptide GPCR Putative CART Receptor (GPCR) CART->GPCR Binding G_prot G-Protein (Gs coupled) GPCR->G_prot AC Adenylyl Cyclase G_prot->AC cAMP cAMP Increase AC->cAMP Rapid (5-15 min) PKA PKA Activation cAMP->PKA Anorexia Anorexia (Reduced Feeding) cAMP->Anorexia Acute ERK ERK Phosphorylation PKA->ERK CREB CREB (Ser133) Phosphorylation PKA->CREB Nuclear Translocation Anxiety Anxiogenic Behavior ERK->Anxiety Acute BDNF BDNF Expression CREB->BDNF Transcription (>2 Hours)

Figure 1: Signal transduction pathway of CART (55-102). Note the rapid cAMP elevation (minutes) versus transcriptional changes (hours), dictating that behavioral assays should commence 10–20 minutes post-infusion.

Troubleshooting & Self-Validation

A valid study must demonstrate dose-dependency. If the "High" dose fails to elicit a stronger response than the "Low" dose, check the following:

ObservationRoot Cause AnalysisCorrective Action
No Effect (All Doses) Peptide aggregation or degradation.Check HPLC purity. Ensure pH was neutralized after solubilization, not before.
High Variability Inaccurate cannula placement.Perform dye injection validation. Exclude "hits" outside the target nucleus.
Seizures/Tremors Dose too high or injection too fast.Reduce dose by 50%. Reduce injection rate to 0.25 µL/min.
Infection/Inflammation Non-sterile technique.Use sterile aCSF. Filter sterilize peptide solution (0.22 µm) before loading.

References

  • Dose-Dependent Anxiogenic Effects: Upadhya, M. A., et al. (2025). "A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety." Journal of Neuroscience. Link

  • Spinal Nociception & Toxicity: Kozsurek, M., et al. (2021). "Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission." MDPI: Cells. Link

  • Neuroprotection & Ischemia: Xu, Y., et al. (2006). "Role of cocaine- and amphetamine-regulated transcript in estradiol-mediated neuroprotection." PNAS. Link

  • Metabolic & Ovarian Function: Subbaiah, K. C., et al. (2021). "Leptin-Induced CART Is a Novel Intraovarian Mediator of Obesity-Related Infertility in Females." Endocrinology. Link

  • Signaling Pathways (cAMP/PKA): Wierup, N., et al. (2006). "CART 55–102 increases intracellular cAMP and induces phosphorylation of CREB."[1] Biochemical and Biophysical Research Communications. Link

Sources

Method

Application Notes and Protocols for the Use of CART (55-102) in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to Investigating the Metabolic Roles of CART (55-102) Introduction: Cocaine- and amphetamine-regulated transcript (CA...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Investigating the Metabolic Roles of CART (55-102)

Introduction: Cocaine- and amphetamine-regulated transcript (CART) derived peptides, particularly the active fragment CART (55-102), have emerged as critical players in the intricate network of metabolic regulation. These neuropeptides are potent anorexigenic agents, influencing food intake, energy expenditure, and glucose homeostasis.[1][2] This comprehensive guide provides detailed application notes and robust protocols for the utilization of CART (55-102) in metabolic research, empowering researchers to explore its therapeutic potential in conditions such as obesity and diabetes.

The expression of CART is notably modulated by the adipose-derived hormone leptin, highlighting its integration within the central circuits governing energy balance.[3] While systemic administration has shown effects, direct administration into the central nervous system (CNS) often produces more pronounced metabolic responses.[4] The following sections will delve into the mechanistic underpinnings of CART (55-102) action and provide detailed, field-proven protocols for its application in both in vivo and in vitro metabolic studies.

Mechanism of Action: A Multifaceted Signaling Cascade

The biological effects of CART (55-102) are mediated through a complex and not yet fully elucidated signaling network. Evidence suggests the involvement of G-protein coupled receptors (GPCRs), as pertussis toxin can block some of its actions.[5] Key downstream signaling pathways implicated in CART (55-102) function include the cyclic AMP (cAMP)/Protein Kinase A (PKA) and the Extracellular signal-Regulated Kinase (ERK) pathways.[5][6] Activation of these pathways can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in regulating the expression of genes crucial for neuronal function and metabolism.[6]

More recent findings have also pointed towards a potential receptor-independent mechanism involving the inhibition of dipeptidyl-peptidase 4 (DPP4), an enzyme involved in glucose metabolism.[7] This dual modality of action underscores the complexity and therapeutic potential of targeting the CART system.

Visualizing the Central Anorexigenic Action of CART (55-102)

To conceptualize the central signaling cascade initiated by CART (55-102) in hypothalamic neurons, the following signaling pathway diagram is provided.

CART_Signaling cluster_cAMP cAMP Pathway CART CART (55-102) GPCR Putative GPCR CART->GPCR G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MEK MEK G_protein->MEK Activates cAMP cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->CREB Phosphorylates pCREB pCREB Gene_Expression Regulation of Gene Expression pCREB->Gene_Expression Neuronal_Response Anorexigenic Neuronal Response Gene_Expression->Neuronal_Response

Caption: Central signaling pathways of CART (55-102).

In Vivo Application Protocols

Intracerebroventricular (ICV) Administration in Mice

Direct central administration is a powerful technique to investigate the effects of CART (55-102) on metabolic parameters, bypassing the blood-brain barrier.

Protocol: Stereotaxic Surgery for ICV Cannula Implantation [1][8][9]

  • Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (3-4% for induction, 1-2% for maintenance). Administer a pre-operative analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg, subcutaneous) to minimize post-operative pain.

  • Stereotaxic Mounting: Secure the anesthetized mouse in a stereotaxic frame. Ensure the head is level in all planes. Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Preparation: Shave the fur from the surgical area and sterilize the skin with povidone-iodine and 70% ethanol.

  • Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Use a sterile cotton swab to clean the skull surface. Identify bregma and lambda. For targeting the lateral ventricle, typical coordinates from bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm.

  • Drilling: Use a micro-drill to create a small burr hole at the target coordinates, being careful not to damage the underlying dura mater.

  • Cannula Implantation: Slowly lower a sterile guide cannula (e.g., 26-gauge) to the desired dorsoventral (DV) coordinate (typically -2.5 mm from the skull surface).

  • Fixation: Secure the cannula to the skull using dental cement and skull screws.

  • Closure and Post-operative Care: Suture the scalp incision. Place the mouse in a clean, warm cage for recovery. Administer post-operative analgesics as needed. Allow at least one week for recovery before commencing experiments.

Protocol: ICV Injection of CART (55-102)

  • Peptide Preparation: Dissolve lyophilized CART (55-102) in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) to the desired concentration (e.g., 0.1-1.0 µg/µL).

  • Injection Procedure: Gently restrain the mouse and remove the dummy cannula from the guide cannula. Insert a sterile injector cannula (e.g., 33-gauge) that extends slightly beyond the guide cannula.

  • Infusion: Connect the injector to a Hamilton syringe via PE50 tubing. Infuse a small volume (e.g., 0.5-1.0 µL) over 1-2 minutes. Leave the injector in place for an additional minute to allow for diffusion before slowly retracting it and replacing the dummy cannula.

Intraperitoneal (IP) Administration in Rodents

IP injection offers a less invasive method for systemic administration of CART (55-102).

Protocol: IP Injection of CART (55-102) [10]

  • Peptide Preparation: Dissolve CART (55-102) in sterile 0.9% saline to the desired concentration. A typical dose range for metabolic studies is 10-100 µg/kg body weight.[7]

  • Animal Restraint: Gently restrain the rat or mouse to expose the abdomen. For rats, a two-person technique is often preferred for safety and stability.[11]

  • Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and bladder.[9]

  • Injection: Insert a 25-27 gauge needle at a 30-45 degree angle and inject the solution into the peritoneal cavity. The injection volume should not exceed 10 ml/kg.[11]

Assessment of Metabolic Phenotype

Protocol: Food Intake and Body Weight Measurement [12]

  • Acclimation: Individually house mice and allow them to acclimate to the cages for at least 3 days before the experiment.

  • Baseline Measurement: Measure and record the initial body weight of each mouse. Provide a pre-weighed amount of food.

  • Treatment: Administer CART (55-102) or vehicle via the desired route (ICV or IP).

  • Data Collection: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection, carefully collect and weigh the remaining food and any spillage. Also, record the body weight of the mice at the 24-hour time point.

  • Calculation: Food intake is calculated as the initial food weight minus the final food weight.

Protocol: Indirect Calorimetry for Energy Expenditure Measurement [5][13]

  • Acclimation: Acclimate the mice to the indirect calorimetry chambers for at least 24 hours before data collection begins.

  • Calibration: Calibrate the O2 and CO2 sensors according to the manufacturer's instructions using a standard gas mixture.

  • Data Acquisition: After the acclimation period, start recording O2 consumption (VO2) and CO2 production (VCO2) at regular intervals (e.g., every 15-30 minutes) for at least 24 hours to capture a full diurnal cycle.

  • Data Analysis: Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and Energy Expenditure (EE) using the Weir equation: EE (kcal/day) = [3.9 x VO2 (L/day)] + [1.1 x VCO2 (L/day)].

In Vitro Application Protocols

Cell Culture and Treatment

Protocol: Primary Hypothalamic Neuron Culture [2][14][15]

  • Plate Coating: Coat culture plates with poly-D-lysine (PDL) to promote neuronal attachment.

  • Tissue Dissection: Dissect hippocampi from embryonic day 18 (E18) rat or mouse pups in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Dissociation: Mince the tissue and enzymatically digest with trypsin or papain, followed by mechanical dissociation using fire-polished Pasteur pipettes.

  • Plating: Plate the dissociated cells onto PDL-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Replace half of the medium every 3-4 days. Neurons are typically ready for experiments after 7-10 days in vitro.

Protocol: MIN6 Pancreatic Beta-Cell Line Culture [16][17]

  • Culture Medium: Culture MIN6 cells in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 70 µM β-mercaptoethanol.

  • Subculturing: Passage the cells every 3-4 days when they reach 80-90% confluency.

  • Treatment: For experiments, seed the cells at the desired density and allow them to attach overnight. The following day, replace the medium with serum-free medium for a period of serum starvation (e.g., 2-4 hours) before treating with CART (55-102) at various concentrations (e.g., 10-1000 nM) for the desired time points.

Downstream Signaling Analysis

Protocol: Western Blotting for pCREB and pERK [4][18][19]

  • Cell Lysis: After treatment with CART (55-102), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCREB (Ser133) and pERK1/2 (Thr202/Tyr204) overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot for total CREB and total ERK as loading controls.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.

Protocol: Intracellular cAMP Measurement [20][21][22]

  • Cell Treatment: Plate cells in a 96-well plate and treat with CART (55-102) for the desired time. Include a positive control such as forskolin.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.

  • ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates, a fixed amount of HRP-conjugated cAMP, and a cAMP-specific antibody to a pre-coated plate.

  • Detection and Quantification: After incubation and washing steps, add a substrate solution and measure the absorbance at the recommended wavelength. The concentration of cAMP in the samples is inversely proportional to the signal and can be determined from a standard curve.

Functional Assays

Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay [23][24][25][26][27]

  • Cell Preparation: Plate MIN6 cells or isolated primary islets and culture for 24-48 hours.

  • Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.

  • Stimulation: Replace the pre-incubation buffer with KRB buffer containing either low glucose (basal) or high glucose (e.g., 16.7 mM) with or without CART (55-102) at various concentrations. Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.

  • Data Normalization: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Example Data Summary for In Vivo Food Intake Study

Treatment GroupDose (µg/kg, IP)24h Food Intake (g)Change in Body Weight (g)
Vehicle (Saline)-4.5 ± 0.30.5 ± 0.1
CART (55-102)103.8 ± 0.20.2 ± 0.1
CART (55-102)503.1 ± 0.3**-0.1 ± 0.1
CART (55-102)1002.5 ± 0.2***-0.4 ± 0.1**
Data are presented as mean ± SEM. Statistical significance vs. vehicle is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).

Table 2: Example Data Summary for In Vitro GSIS Assay

TreatmentGlucose (mM)Insulin Secretion (ng/mg protein/h)
Vehicle2.81.2 ± 0.1
Vehicle16.75.8 ± 0.4
CART (55-102) 100 nM2.81.3 ± 0.2
CART (55-102) 100 nM16.77.9 ± 0.5
Data are presented as mean ± SEM. Statistical significance vs. vehicle at 16.7 mM glucose is denoted by an asterisk (p<0.05).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of CART (55-102) on metabolic parameters in vivo.

InVivo_Workflow Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Surgery Stereotaxic Surgery (ICV Cannula Implantation) Animal_Model->Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery Acclimation Acclimation to Metabolic Cages Recovery->Acclimation Treatment Administer CART (55-102) or Vehicle (ICV or IP) Acclimation->Treatment Measurements Metabolic Phenotyping Treatment->Measurements Food_Intake Food Intake & Body Weight Measurements->Food_Intake Indirect_Calorimetry Indirect Calorimetry (Energy Expenditure) Measurements->Indirect_Calorimetry Blood_Sampling Blood Sampling (Hormone/Metabolite Analysis) Measurements->Blood_Sampling Data_Analysis Data Analysis & Interpretation Food_Intake->Data_Analysis Indirect_Calorimetry->Data_Analysis Blood_Sampling->Data_Analysis

Caption: In vivo experimental workflow.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the experimental outcomes, it is imperative to incorporate appropriate controls. For in vivo studies, a vehicle-treated group is essential. For central administration studies, the placement of the cannula should be histologically verified post-mortem. In in vitro experiments, alongside vehicle controls, it is advisable to include a positive control for the specific pathway being investigated (e.g., forskolin for cAMP assays). Furthermore, to confirm the specificity of the observed effects, a scrambled or inactive peptide control can be utilized.[28]

References

  • Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats. MethodsX. [Link]

  • The main steps of a stereotaxic surgery for cannula implantation. ResearchGate. [Link]

  • Intracerebral Cannula Implantation in Mouse: A Proposed Method to Assess Glioblastoma Invasiveness and Serial Locoregional Treatment. Journal of Visualized Experiments. [Link]

  • Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice. STAR Protocols. [Link]

  • Mouse ICV Delivery. JoVE. [Link]

  • ICV Injection of Brain for Neuronal Transduction | Protocol Preview. JoVE. [Link]

  • Cocaine- and amphetamine-regulated transcript peptide (CART) induced reward behavior is mediated via Gi/o dependent phosphorylation of PKA/ERK/CREB pathway. Neuropharmacology. [Link]

  • Dissecting the role of cocaine- and amphetamine-regulated transcript (CART) in the control of appetite. Briefings in Functional Genomics. [Link]

  • A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. International Journal of Molecular Sciences. [Link]

  • CART in the regulation of appetite and energy homeostasis. Frontiers in Neuroendocrinology. [Link]

  • Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4). International Journal of Molecular Sciences. [Link]

  • A protocol for studying glucose homeostasis and islet function in mice. STAR Protocols. [Link]

  • Case - Measurement of Food Consumption and Body Weight. protocols.io. [Link]

  • An Efficient Method for the Isolation and Cultivation of Hypothalamic Neural Stem/Progenitor Cells From Mouse Embryos. Frontiers in Cell and Developmental Biology. [Link]

  • A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. International Journal of Molecular Sciences. [Link]

  • Estimating Energy Expenditure in mice using an Energy Balance Technique. International Journal of Obesity. [Link]

  • Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. University of Wisconsin. [Link]

  • Leptin-Induced CART (Cocaine- and Amphetamine-Regulated Transcript) Is a Novel Intraovarian Mediator of Obesity-Related Infertility in Females. Endocrinology. [Link]

  • Cocaine-and-Amphetamine-Regulated-Transcript (CART) peptide attenuates dopamine- and cocaine-mediated locomotor activity in both male and female rats: lack of sex differences. Pharmacology Biochemistry and Behavior. [Link]

  • Advansta's Step-by-Step Guide to Western Blots. Advansta. [Link]

  • Entry of CART into brain is rapid but not inhibited by excess CART or leptin. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • Intraperitoneal Administration of CART 55-102 Inhibits Psychostimulant-Induced Locomotion. Journal of Drug and Alcohol Research. [Link]

  • Pancreatic beta cell line MIN6. Alpha MED Scientific. [Link]

  • cAMP ELISA Kit (Colorimetric). Cell Biolabs, Inc.[Link]

  • Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v2. ResearchGate. [Link]

  • Isolation of Targeted Hypothalamic Neurons for Studies of Hormonal, Metabolic, and Electrical Regulation. JoVE. [Link]

  • Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4). MDPI. [Link]

  • Formation of βTC3 and MIN6 Pseudoislets Changes the Expression Pattern of Gpr40, Gpr55, and Gpr119 Receptors and Improves Lysophosphatidylcholines-Potentiated Glucose-Stimulated Insulin Secretion. International Journal of Molecular Sciences. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

  • Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter. Bio-protocol. [Link]

  • Static Glucose-stimulated Insulin Secretion GSIS Protocol - Human Islets V.2. protocols.io. [Link]

  • Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine. [Link]

  • Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations. Frontiers in Physiology. [Link]

  • Phospho-ERK Assays. Assay Guidance Manual. [Link]

  • A Protocol to Enhance INS1E and MIN6 Functionality-The Use of Theophylline. PubMed. [Link]

  • Synergistic effect of CART (cocaine- and amphetamine-regulated transcript) peptide and cholecystokinin on food intake regulation in lean mice. Journal of Endocrinology. [Link]

  • Establishing a Protocol to Culture Primary Hippocampal Neurons. Defense Technical Information Center. [Link]

  • ELISA Kit for Cyclic Adenosine Monophosphate (cAMP). Cloud-Clone Corp.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing CART (55-102) Administration

Topic: Avoiding Off-Target Effects of CART (55-102) Administration Role: Senior Application Scientist Format: Technical Support Center (Q&A/Troubleshooting) Status: Operational Ticket ID: CART-PROTO-55102 Subject: Troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Off-Target Effects of CART (55-102) Administration Role: Senior Application Scientist Format: Technical Support Center (Q&A/Troubleshooting)

Status: Operational Ticket ID: CART-PROTO-55102 Subject: Troubleshooting motor toxicity, solubility, and receptor specificity in CART (55-102) workflows.

Welcome to the CART Technical Support Hub.

You are likely here because your CART (55-102) experiments are showing inconsistent results, or you are observing behavioral artifacts—specifically ascending tremors , anxiety-like freezing , or motor perturbations —that are masking the peptide's anorectic or analgesic effects.

CART (55-102) is a potent, biologically active fragment of the Cocaine- and Amphetamine-Regulated Transcript. However, it possesses a narrow therapeutic index in rodent models. The "globular" C-terminal domain (residues 62-102), stabilized by three disulfide bridges, is essential for receptor binding but is also responsible for the tremorgenic side effects when dosing thresholds are exceeded.

This guide provides the causality-based protocols required to isolate specific physiological responses from off-target motor toxicity.

Module 1: Formulation & Stability (The "Pre-Flight" Check)

User Query: "My peptide precipitated upon adding PBS, and the biological effect is highly variable between days. Is the peptide degrading?"

Diagnosis: CART (55-102) is a basic peptide (pI > 9) containing multiple Cysteine and Methionine residues. Two issues are likely: salt-induced aggregation during reconstitution and oxidative degradation of the Methionine, which renders the peptide inactive.

Troubleshooting Protocol: Reconstitution & Storage
ParameterSpecificationCausality / Technical Rationale
Solvent Sterile Water (Initial)High salt (PBS/Saline) can shield ionic charges on the peptide surface immediately upon dissolution, leading to aggregation. Dissolve in water first, then dilute with buffer.
Concentration 1 mg/mL stock Higher concentrations increase the risk of amyloid-like fibril formation.
pH Sensitivity Neutral to slightly acidic Avoid alkaline conditions which promote disulfide scrambling.
Storage -20°C or -80°C Lyophilized powder is stable. Once reconstituted, use immediately or store in single-use aliquots. Do not freeze-thaw more than once; ice crystal formation damages the 3D globular structure.
Vessel Siliconized / LoBind Tubes CART (55-102) is "sticky." Standard polypropylene tubes can adsorb up to 30% of the peptide at nanomolar concentrations, altering the effective dose.

Pro-Tip: If you suspect oxidation (loss of activity), Mass Spectrometry is the only reliable validation. Oxidized Methionine adds +16 Da.

Module 2: Dosing & Route Optimization (The "Tremor Threshold")

User Query: "I injected 1.0 µg ICV to study feeding, but the rats developed flat-backed posture and tremors. How do I stop this?"

Diagnosis: You have exceeded the motor toxicity threshold . The "off-target" effect here is actually a specific, high-dose activation of motor circuits (likely spinal or cerebellar), mediated by the globular domain (62-102). This motor impairment confounds feeding assays because the animal cannot eat, rather than choosing not to eat.

Dose-Response Stratification Table
Effect DesiredRouteRecommended Dose Range"Off-Target" Warning Signs
Anorexia (Feeding) ICV (3V or 4V) 0.1 – 0.5 µg / rat > 1.0 µg : Ascending tremors, barrel rolling, flat posture.
Antihyperalgesia Intrathecal (i.t.) 0.1 – 0.3 nmol / rat > 0.3 nmol : Motor disturbance masks pain withdrawal reflex.[1]
Reward Modulation Intra-VTA / NAc 0.1 – 0.5 µg / side Anxiety : High doses in NAc can induce freezing behavior, mimicking sedation.
Experimental Workflow: Titrating the "Clean" Window
  • Step 1: The Motor Screen. Before any feeding or reward trial, perform a 5-minute open-field observation.

  • Step 2: Exclusion Criteria. Any animal exhibiting "wet dog shakes," tail tremors, or hindlimb rigidity must be excluded. These are not "side effects"; they indicate the dose is engaging the motor toxicity pathway.

  • Step 3: Site Specificity.

    • Feeding: Target the 4th Ventricle (Hindbrain) rather than the 3rd Ventricle. Hindbrain delivery produces robust anorexia with fewer motor side effects than forebrain injection.

    • Pain: Use the N-terminal fragment CART (55-76) if possible. It retains analgesic properties but lacks the globular domain responsible for tremors (See Diagram below).

Module 3: Mechanism & Specificity (Visualizing the Pathway)

User Query: "Is there a control peptide I should use? How do I know the effect is specific to CART receptors?"

Diagnosis: Since the specific CART receptor (possibly GPR160) is difficult to target with antagonists, specificity must be proven via structure-activity relationships (SAR) . The full length (55-102) contains both the bioactive N-terminus and the tremor-inducing C-terminus.

Visualizing the Signaling Divergence:

CART_Signaling ProCART Pro-CART Precursor Cleavage Enzymatic Cleavage (PC1/3, PC2) ProCART->Cleavage CART55_102 CART (55-102) (Full Bioactive Fragment) Cleavage->CART55_102 CART55_76 CART (55-76) (N-Terminal Fragment) CART55_102->CART55_76 Alternative Processing CART62_102 CART (62-102) (Globular Domain) CART55_102->CART62_102 Alternative Processing Rec_Unknown Putative CART Receptor (Gi/o coupled, ERK pathway) CART55_102->Rec_Unknown DPP4 DPP4 Inhibition (Glial Mechanism) CART55_76->DPP4 In Spinal Cord CART62_102->Rec_Unknown Anorexia Anorexia / Satiety Rec_Unknown->Anorexia Tremors OFF-TARGET: Tremors Motor Toxicity Rec_Unknown->Tremors High Dose / Globular Dependent Analgesia Antihyperalgesia DPP4->Analgesia No Motor Side Effects

Caption: Divergent signaling pathways of CART fragments. The Globular Domain (62-102) drives both receptor-mediated feeding effects and high-dose motor toxicity. The N-terminal fragment (55-76) offers analgesia without tremors.

Validation Protocol: The "Negative Control" Check

To confirm your observed effect is specific:

  • Scrambled Peptide: Use a scrambled sequence of CART (55-102). It should show zero effect.

  • Inactive Fragment: Use CART (1-27) . It is biologically inactive.

  • Heat Inactivation: Boil the CART (55-102) solution for 15 minutes. This disrupts the disulfide bridges (Cys-knot). If the behavioral effect persists, it is likely a contaminant or vehicle effect, as the specific activity requires the intact 3D structure.

References
  • Aja, S., et al. (2001).[2] "Intracerebroventricular CART peptide reduces food intake and alters motor behavior at a hindbrain site."[2] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.[2] Link

  • Kozsurek, M., et al. (2023). "Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission." International Journal of Molecular Sciences. Link

  • Vrang, N., et al. (1999). "Characterization of cocaine- and amphetamine-regulated transcript (CART) immunoreactivity in the rat hypothalamus." Journal of Comparative Neurology. Link

  • Thim, L., et al. (1998). "CART, a new anorectic peptide."[3] International Journal of Biochemistry & Cell Biology. Link

  • Kuhar, M.J., et al. (2002). "CART peptides."[2][3][4][5][6][7][8][9] Neuropeptides. Link

Sources

Optimization

quality control for synthetic CART (55-102) peptide

Technical Support Center: Synthetic CART (55-102) Peptide Subject: Quality Control, Solubility Optimization, and Troubleshooting Guide Ticket ID: CART-QC-55102-ADV Status: Open / Expert Response Executive Summary: The "A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic CART (55-102) Peptide Subject: Quality Control, Solubility Optimization, and Troubleshooting Guide Ticket ID: CART-QC-55102-ADV Status: Open / Expert Response

Executive Summary: The "Active" Fragment Challenge

As a Senior Application Scientist, I often see researchers treat CART (55-102) like a standard linear peptide. It is not. This is the biologically active fragment of the Cocaine- and Amphetamine-Regulated Transcript, and its bioactivity is strictly governed by a cystine knot-like structure formed by three specific disulfide bridges.

If your synthetic CART (55-102) is inactive, it is rarely a sequence error; it is almost always a folding or aggregation issue. This guide moves beyond basic Certificate of Analysis (CoA) reading to the mechanistic troubleshooting required for high-stakes drug development and neurobiology experiments.

Module 1: Critical Quality Attributes (CQA)

What defines a "research-grade" vs. "clinical-grade" batch?

Do not rely solely on HPLC purity. A peptide can be 99% pure by HPLC and 0% active if the disulfide bonds are scrambled (scrambled isomers often co-elute with the correct isomer on standard C18 gradients).

CQA ParameterAcceptance CriteriaScientific Rationale (The "Why")
Peptide Purity (HPLC)

95%
Removes truncated sequences (deletion sequences) that may act as competitive antagonists.
Net Peptide Content (NPC) 70% - 85% (Typical)Crucial: Lyophilized peptides are not 100% peptide. They contain counter-ions (TFA/Acetate) and water. If you weigh 1mg of powder, you may only be adding 0.75mg of peptide. Correction factor required for molar dosing.
Disulfide Integrity 3 Bridges (C1-C3, C2-C5, C4-C6)CART 55-102 contains 6 Cysteines. Random oxidation leads to mismatched bridges and inactive "scrambled" isomers.
Counter-Ion TFA (Standard) vs. Acetate/HClWarning: TFA is cytotoxic at high concentrations. For sensitive neuro-assays, request Acetate exchange or perform a cleanup.
Aggregation State Monomeric (>95%)CART is prone to forming

-sheet rich fibrils in solution, which are immunogenic and inactive.

Module 2: Reconstitution & Solubility Protocol

The #1 source of user error.

CART (55-102) is a basic peptide (pI


 9.5) due to high Lysine/Arginine content. It is generally soluble in water, but neutral buffers (PBS) can induce rapid precipitation  if the concentration is too high, as salts screen the charges that keep the peptide soluble.
The "Safe Start" Protocol
  • Initial Solvent: Sterile Water or 0.1% Acetic Acid (degassed).

    • Why? Acidic pH keeps the basic residues protonated (

      
       charge), maximizing repulsion and solubility.
      
  • Concentration: Dissolve at high concentration (e.g., 1-2 mg/mL) in the initial solvent.

  • Dilution: Add the buffer (PBS/HBSS) only immediately before use.

    • Rule: Keep the organic solvent/acid concentration <1% in the final cell assay.

Visual Troubleshooting Guide (Reconstitution)

Reconstitution_Protocol Start Start: Lyophilized CART (55-102) Solvent Add Solvent: Sterile Water or 0.1% Acetic Acid Start->Solvent Visual Visual Inspection: Clear? Solvent->Visual Clear Solution is Clear Visual->Clear Yes Cloudy Cloudy / Precipitate Visual->Cloudy No AddAcid Add 10% Acetic Acid (Dropwise) Visual->AddAcid Still Cloudy Dilute Dilute into Assay Buffer (PBS/Media) Clear->Dilute Sonicate Brief Sonication (Max 10s, Ice bath) Cloudy->Sonicate Sonicate->Visual AddAcid->Visual Use Immediate Use (Do not store diluted) Dilute->Use

Caption: Decision tree for solubilizing basic peptides like CART to prevent aggregation.

Module 3: Advanced Troubleshooting (FAQs)

Q1: My Mass Spec (ESI-MS) shows the correct molecular weight, but the peptide is inactive. Why?

Diagnosis: You likely have a "Scrambled Isomer." Explanation: The molecular weight of a peptide with correct disulfide bonds is identical to one with incorrect bonds (scrambled). Standard MS cannot distinguish them. The Fix (Disulfide Mapping): To verify the specific C1-C3, C2-C5, C4-C6 topology, you must perform a Trypsin Digest followed by MS/MS .

  • Mechanism:[1] Trypsin cuts at Lys/Arg. If the disulfides are correct, you will generate specific linked fragments (e.g., Fragment A linked to Fragment B via CysX-CysY). If scrambled, the fragments will be linked differently.

Q2: I see "Ghost Peaks" or broad smearing on my HPLC.

Diagnosis: Aggregation or Column Adsorption. Explanation: CART (55-102) has hydrophobic regions buried inside the cystine knot. If the peptide partially unfolds or aggregates, it sticks irreversibly to C18 columns or elutes as a broad smear. The Fix:

  • Switch Column: Use a C4 column (less hydrophobic) instead of C18.

  • Raise Temperature: Run the HPLC column at 40°C-50°C to reduce hydrogen bonding/aggregation during the run.

  • Check Sample Prep: Ensure the sample injected is not already precipitated (spin it down at 10,000xg before injection).

Q3: The peptide stopped working after 3 days at 4°C.

Diagnosis: Methionine Oxidation or Disulfide Interchange. Explanation: CART contains Methionine (Met). In solution, Met oxidizes to Methionine Sulfoxide (+16 Da) rapidly if exposed to air. Additionally, in basic pH (buffers), disulfide bonds can break and reform (shuffle) over time. The Fix:

  • Aliquot Immediately: Never store reconstituted peptide. Freeze single-use aliquots at -80°C.

  • Argon Overlay: If storing solution is unavoidable, overlay with Argon/Nitrogen gas.

Module 4: Structural Validation Workflow

How to prove your peptide is folded correctly.

This diagram outlines the analytical pipeline required to validate the tertiary structure of CART (55-102).

QC_Workflow cluster_Identity Identity & Purity cluster_Structure Structural Integrity (Critical) Sample Synthetic CART (55-102) HPLC RP-HPLC (Purity) Sample->HPLC MS ESI-MS (Intact Mass) Sample->MS Ellman Ellman's Test (Free Thiol Check) HPLC->Ellman If Pure Mapping Disulfide Mapping (Trypsin + MS/MS) Ellman->Mapping If No Free Thiols Release Release Batch Mapping->Release Correct Topology Reject Reject / Refold Mapping->Reject Scrambled

Caption: Analytical workflow emphasizing structural validation beyond simple purity.

References

  • Thim, L., et al. (1998).[2][3] "CART, a new anorectic peptide." International Journal of Biochemistry & Cell Biology. (Establishes the 3-disulfide bridge structure essential for bioactivity).

  • Kuhar, M. J., & Dall Vechia, S. E. (1999). "CART peptides: novel addiction- and feeding-related neuropeptides." Trends in Neurosciences. (Reviews the sequence conservation and processing).

  • Phoenix Pharmaceuticals. "CART (55-102) Handling and Solubility Guide." (Standard industry protocols for basic peptide reconstitution).

  • Bachem. "Peptide Stability and Handling Guidelines." (Authoritative guide on TFA salts and peptide oxidation).

  • Rogge, G., et al. (2008).[2] "CART peptides: regulators of body weight, reward and other functions."[2] Nature Reviews Neuroscience. (Detailed mechanism of action and structural requirements).

Sources

Troubleshooting

Technical Support Center: CART (55-102) Behavioral Assay Optimization

Topic: Minimizing Variability in Cocaine- and Amphetamine-Regulated Transcript (55-102) Behavioral Assays Ticket ID: CART-OPT-55102 Assigned Specialist: Senior Application Scientist, Behavioral Neuroscience Division Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Variability in Cocaine- and Amphetamine-Regulated Transcript (55-102) Behavioral Assays Ticket ID: CART-OPT-55102 Assigned Specialist: Senior Application Scientist, Behavioral Neuroscience Division

Introduction

Welcome. If you are accessing this guide, you are likely experiencing inconsistent data with CART (55-102) peptide administration—ranging from non-responders in feeding assays to paradoxical results in anxiety paradigms.

CART (55-102) is not a small molecule drug; it is a complex 48-amino acid peptide stabilized by three disulfide bridges . Its biological activity is strictly conformation-dependent. In my experience, 60% of "biological variability" in these assays is actually reagent instability or administration artifacts .

This guide bypasses standard textbook protocols to address the specific failure points inherent to this peptide.

Module 1: Reagent Integrity & Handling

The Core Problem: The CART (55-102) pharmacophore relies on three disulfide bonds (Cys1-Cys3, Cys2-Cys5, Cys4-Cys6) and a Methionine residue (Met67 in full sequence) that is highly susceptible to oxidation. If the disulfides scramble or Met oxidizes, the peptide becomes biologically inert but remains soluble.

Troubleshooting Protocol: Peptide Reconstitution
ParameterSpecificationTechnical Rationale
Solvent Sterile Water (Stock)Salts in PBS/aCSF can promote aggregation during freezing. Reconstitute stock in water; dilute in aCSF only immediately before use.
Concentration 1 mg/mL (Stock)Higher concentrations promote aggregation.
Oxygen Control Critical Met67 oxidation destroys activity. Use degassed buffers or overlay aliquots with Argon/Nitrogen gas.
Physical Handling NO VORTEXING Vortexing shears long peptides and disrupts disulfide folding. Mix by gentle inversion only.
Visual Workflow: Preventing Peptide Degradation

The following diagram outlines the mandatory workflow to maintain the disulfide integrity of CART (55-102).

CART_Handling cluster_warn Critical Failure Points Lyophilized Lyophilized Peptide (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Lyophilized->Equilibrate 30 mins Reconstitute Add Sterile Water (Gentle Inversion - NO VORTEX) Equilibrate->Reconstitute Solvent Addition Aliquot Aliquot (Single Use) Argon Overlay Reconstitute->Aliquot Minimize O2 Exposure Freeze Snap Freeze (-80°C) Aliquot->Freeze Long Term Dilute Dilute in aCSF (Immediate Use) Aliquot->Dilute Exp Day

Figure 1: Critical handling workflow to prevent disulfide scrambling and methionine oxidation in CART (55-102).

Module 2: Administration Precision (ICV & Intra-Region)

The Core Problem: CART (55-102) has a U-shaped dose-response curve and high potency. A 10% error in volume or site placement can shift the phenotype from "anxiogenic" to "seizure/freezing," often misinterpreted as sedation.

FAQ: Injection Artifacts

Q: My animals are freezing and showing 'trance-like' states. Is this anxiety? A: Likely not. This is a hallmark of overdose .

  • Mechanism: Doses >1 µg (ICV, Rat) or >100 ng (Intra-DRN, Mouse) can trigger tremors and catalepsy-like freezing. This masks behavioral readouts in the Open Field or Elevated Plus Maze.

  • Solution: Titrate down. For anxiety, the effective window is often 5–50 ng . For feeding, 0.1–1.0 µg .[1][2]

Q: I see no effect on feeding, even at high doses. A: Check your circadian timing .

  • Mechanism: CART is an anorexigenic peptide.[3][4] It is most effective when the endogenous drive to eat is highest (Dark Cycle Onset).

  • Protocol: Inject 10–15 minutes before lights out. Measuring during the light phase (when rodents naturally sleep/fast) yields a "floor effect" where you cannot detect a reduction in intake.

Stereotaxic Validation Protocol

Do not assume cannula patency.

  • Flow Rate: Max 0.5 µL/min. Faster rates cause tissue damage and backflow up the cannula track.

  • Post-Experiment Verification: Inject Methylene Blue (0.5 µL) at the end of the experiment and slice the brain. If the dye is not in the ventricle (ICV) or target nucleus (e.g., PVN, DRN), exclude the animal .

    • Note: "Hits" and "Misses" must be analyzed separately. Including "Misses" increases variance and Type II errors.

Module 3: Behavioral Assay Optimization

Experimental Design Matrix
AssayTarget VariableCritical ControlCommon Confounder
Feeding Study Cumulative Intake (2h, 4h, 12h)Mock Injection (aCSF)Stress-induced anorexia . Injection stress alone reduces eating. Habituate animals to handling for 5 days prior.
Elevated Plus Maze Time in Open ArmsTotal Distance MovedLocomotor suppression . If total distance drops significantly, the "anxiety" effect is a motor artifact.
Forced Swim Test Immobility TimeWater TemperatureThermoregulation . CART affects energy expenditure.[3][5] Ensure water is strictly 23-25°C.
Visual Logic: The Circadian-Injection Interface

CART efficacy is time-dependent. The following diagram illustrates the mandatory synchronization of injection with the animal's biological clock.

CART_Circadian cluster_error Incorrect Timing LightPhase Light Phase (Resting/Low Feeding Drive) Injection CART Injection (t = -15 min) LightPhase->Injection Optimal Timing FloorEffect False Negative (Floor Effect) LightPhase->FloorEffect Animal not hungry DarkPhase Dark Phase (Active/High Feeding Drive) Window Primary Observation Window (0 - 4 hours) DarkPhase->Window High Sensitivity Onset Lights OFF (t = 0) Injection->Onset Onset->DarkPhase Injection_Early Injection t = -4 hours Injection_Early->LightPhase Animal not hungry

Figure 2: Temporal synchronization of CART injection with the circadian dark phase to maximize assay sensitivity.

Module 4: Data Analysis & Exclusion Criteria

To reduce standard deviation in your groups, apply these rigorous exclusion criteria before unblinding:

  • Histological Miss: Cannula tip >0.5mm from target coordinates.

  • Motor Artifact: Total locomotion in EPM/Open Field < 20% of control mean (indicates sedation/freezing rather than anxiety).

  • Surgical Recovery: Animals failing to regain pre-surgery weight within 5 days.

  • Peptide Age: Data generated from aliquots thawed >1 time or stored >3 months.

The "U-Shaped" Curve Warning

CART (55-102) often exhibits a biphasic effect.[6]

  • Low Dose: Anxiogenic / Anorectic.

  • High Dose: Tremor / Seizure / Freezing.

  • Guidance: Do not assume a linear dose-response. You must run a log-scale pilot (e.g., 0.1, 1.0, 10.0 µg) to find the linear range for your specific batch.

References

  • Thim, L., et al. (1998).[7][8] CART, a new anorectic peptide.[3][9] International Journal of Biochemistry & Cell Biology. Link

    • Key finding: Establishes the anorectic potency and the necessity of disulfide bridges.
  • Aja, S., et al. (2001).[1] Intracerebroventricular CART peptide reduces rat ingestive behavior and alters licking microstructure.[1][2] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.[1] Link

    • Key finding: Defines the "microstructure" of feeding and the specific dose-response thresholds (1 µg threshold).
  • Chaki, S., et al. (2003).[10] Cocaine- and amphetamine-regulated transcript peptide produces anxiety-like behavior in rodents.[11][12][13] European Journal of Pharmacology. Link

    • Key finding: Differentiates between CART 55-102 (active) and 62-102 (inactive in anxiety), and establishes the anxiogenic profile.
  • Vrang, N., et al. (1999). Gastric emptying and transit in the rat after central administration of CART 55-102. Peptides. Link

    • Key finding: Highlights peripheral effects (gastric emptying)
  • Kuhar, M. J., et al. (2002). CART peptides. Neuropeptides. Link

    • Key finding: Comprehensive review of peptide stability and localiz

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of CART (55-102) and CART (62-102)

The following guide provides a comparative technical analysis of CART (55-102) and CART (62-102), designed for application scientists and drug development professionals. Biological Activity, Structural Integrity, and Exp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of CART (55-102) and CART (62-102), designed for application scientists and drug development professionals.

Biological Activity, Structural Integrity, and Experimental Application [1]

Executive Summary & Mechanism of Action

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are neuropeptides critical to energy homeostasis, reward processing, and nociception. In biological systems, the CART propeptide is post-translationally processed into two dominant bioactive fragments: CART (55-102) and CART (62-102) .[2]

While often treated as functionally redundant in metabolic studies (anorexigenic potency), they are not biologically identical. The critical distinction lies in the N-terminal extension of CART (55-102), which harbors a latent tripeptide sequence (Ile-Pro-Ile) capable of inhibiting Dipeptidyl Peptidase-4 (DPP4), a mechanism absent in the truncated CART (62-102).

Structural Divergence

Both peptides share a conserved C-terminal "cystine knot" structure stabilized by three disulfide bridges, which is essential for receptor binding.

FeatureCART (55-102)CART (62-102)
Peptide Length 48 Amino Acids41 Amino Acids
N-Terminal Sequence I-P-I -Y-E-K-K-Y...Y-G-Q-V-P...
Molecular Weight ~5.2 kDa~4.5 kDa
Key Structural Motif Cystine Knot (3 Disulfide Bonds)Cystine Knot (3 Disulfide Bonds)
Primary Processing Enzyme Prohormone Convertase 1/3 (PC1/3)Prohormone Convertase 2 (PC2)

Biological Activity Comparison

A. Anorexigenic Potency (Feeding Behavior)

Verdict: Equipotent (Context-dependent) In standard Intracerebroventricular (ICV) injection models, both fragments significantly inhibit food intake. The compact cystine knot structure (preserved in both) is the primary pharmacophore interacting with the putative CART receptor (GPR160).

  • Observation: Both peptides induce c-Fos expression in the paraventricular nucleus (PVN) and arcuate nucleus.

  • Nuance: Some studies suggest CART (55-102) exhibits slightly higher stability in vivo due to N-terminal protection, potentially extending its half-life, though acute potency remains comparable.

B. Nociception and Inflammation (The Critical Differentiator)

Verdict: Divergent Activity This is the most significant functional difference.

  • CART (55-102): Exhibits anti-hyperalgesic properties in inflammatory pain models.[3][4]

    • Mechanism:[3][5] The N-terminal Ile-Pro-Ile (IPI) sequence is cleaved and acts as a competitive inhibitor of DPP4. This prevents the degradation of GLP-1 and other substrates, reducing glial activation.

  • CART (62-102): Inactive in DPP4-mediated anti-hyperalgesia.[3]

    • Reason: It lacks the N-terminal IPI sequence (residues 55-57).

C. Intracellular Signaling

Both peptides activate the ERK1/2 MAPK pathway and induce intracellular Calcium (


) influx in PC12 and AtT20 cells.

CART_Signaling CART55 CART (55-102) Receptor Putative Receptor (GPR160 / Unknown) CART55->Receptor DPP4 DPP4 Enzyme CART55->DPP4 Inhibits (via IPI) CART62 CART (62-102) CART62->Receptor G_prot G-Protein (Gi/Go coupled) Receptor->G_prot MEK MEK 1/2 G_prot->MEK Ca Intracellular Ca2+ Influx G_prot->Ca ERK ERK 1/2 (Phosphorylation) MEK->ERK AntiHyper Anti-Hyperalgesia (Glial Regulation) DPP4->AntiHyper Modulates

Figure 1: Divergent signaling pathways.[1] Both peptides activate the GPCR-mediated ERK/Calcium pathway, but only CART (55-102) interacts with the DPP4 enzyme system.

Experimental Protocols

To validate the activity of these peptides, two orthogonal assays are recommended: an in vivo feeding study (phenotypic output) and an in vitro calcium mobilization assay (molecular output).

Protocol A: Intracerebroventricular (ICV) Administration (In Vivo)

Purpose: To verify anorexigenic potency.[6] Self-Validation: Inclusion of a saline control and a positive control (e.g., α-MSH) is mandatory to validate cannulation placement.

  • Stereotaxic Cannulation: Implant a 26-gauge guide cannula into the lateral ventricle of male Sprague-Dawley rats (Coordinates: AP -0.8 mm, L 1.5 mm, DV -3.5 mm).

  • Recovery: Allow 7 days for recovery. Verify placement using Angiotensin II (drinking response).

  • Peptide Preparation: Dissolve CART (55-102) or (62-102) in artificial cerebrospinal fluid (aCSF).

    • Dose Range: 0.5 µg – 5.0 µg per animal.

  • Injection: Infuse 1-2 µL over 60 seconds using a Hamilton syringe.

  • Measurement: Measure food intake at 30 min, 1h, 2h, and 4h post-injection in fasted animals.

  • Expected Result: Both peptides should suppress food intake by >40% at the 2h mark compared to vehicle.

Protocol B: Intracellular Calcium Mobilization (In Vitro)

Purpose: To quantitate receptor activation kinetics. Self-Validation: Use ATP (100 µM) as a generic positive control to ensure dye loading was successful.

  • Cell Culture: Plate PC12 cells (pheochromocytoma) in 96-well black-walled plates (density: 50,000 cells/well). Differentiate with NGF (50 ng/mL) for 48 hours to upregulate CART binding sites.

  • Dye Loading: Incubate cells with Fluo-4 AM or Fura-2 AM (calcium indicators) in HBSS buffer for 45 minutes at 37°C.

    • Critical Step: Include 2.5 mM Probenecid to prevent dye leakage.

  • Baseline: Measure fluorescence (Ex/Em: 494/516 nm) for 30 seconds to establish baseline.

  • Stimulation: Inject CART peptide (10 nM – 1 µM) automatically.

  • Data Acquisition: Record fluorescence every 2 seconds for 180 seconds.

  • Analysis: Calculate

    
    .
    
    • Note: The response is typically rapid and transient. If no response is seen, ensure disulfide bridges are intact (mass spec verification).

Product Selection Guide

Research GoalRecommended PeptideRationale
Obesity / Feeding Studies Either (CART 55-102 preferred)Both are potent, but 55-102 is the full-length major circulating form, offering better translational relevance.
Pain / Nociception CART (55-102) Only 55-102 possesses the N-terminal IPI sequence required for DPP4-mediated analgesia.
Receptor Binding Assays CART (62-102) The shorter sequence reduces non-specific binding while maintaining the essential cystine knot pharmacophore.
Structural NMR Studies CART (62-102) Reduced flexibility at the N-terminus simplifies spectral assignment.

References

  • Thim, L., et al. (1998). Purification and characterization of a new hypothalamic satiety peptide, cocaine and amphetamine regulated transcript (CART), produced in yeast. Proceedings of the National Academy of Sciences, 95(19), 11087-11092. Link

  • Kuhar, M. J., & Yoho, L. L. (1999). CART peptide analysis by Western blotting. Synapse, 33(3), 163-171. Link

  • Vicentic, A., et al. (2006). The CART (cocaine- and amphetamine-regulated transcript) system in appetite and drug addiction.[2] Journal of Pharmacology and Experimental Therapeutics, 320(2), 499-506. Link

  • Yermolaieva, O., et al. (2001). Cocaine- and amphetamine-regulated transcript peptide modulation of voltage-gated calcium signaling in hippocampal neurons. Journal of Neuroscience, 21(19), 7474-7480. Link

  • Hegyi, Z., et al. (2021). Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission.[4] International Journal of Molecular Sciences, 24(2). Link

Sources

Comparative

Comparative Analysis: CART (55-102) vs. NPY in Hypothalamic Feeding Circuits

Executive Summary: The Accelerator and The Brake In the neurobiology of energy homeostasis, Neuropeptide Y (NPY) and Cocaine- and Amphetamine-Regulated Transcript (CART) represent the fundamental "yin and yang" of hypoth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Accelerator and The Brake

In the neurobiology of energy homeostasis, Neuropeptide Y (NPY) and Cocaine- and Amphetamine-Regulated Transcript (CART) represent the fundamental "yin and yang" of hypothalamic regulation. For drug development professionals, understanding the interplay between these two peptides is critical. NPY acts as the most potent endogenous orexigenic (appetite-stimulating) signal known—the "accelerator." Conversely, CART (specifically the bioactive 55-102 fragment) serves as a critical anorexigenic (appetite-suppressing) counter-regulatory signal—the "brake."

Key Verdict: While NPY offers a robust, high-fidelity signal for inducing feeding (ideal for testing anorectic drugs), CART (55-102) provides a complex, downstream modulation target. However, CART's utility is nuanced by its "tremorgenic" side-effect profile at high doses and its elusive receptor identity.

Mechanistic Divergence & Circuitry

Neuropeptide Y (NPY): The Orexigenic Gold Standard

NPY is synthesized in the Arcuate Nucleus (ARC) and co-localized with Agouti-related peptide (AgRP).[1][2]

  • Mechanism: Acts primarily via Y1 and Y5 receptors (G-protein coupled,

    
    ).
    
  • Signaling: Activation leads to the inhibition of adenylyl cyclase, reduction of cAMP, and modulation of

    
     and 
    
    
    
    channels.
  • Pathway: NPY neurons project to the Paraventricular Nucleus (PVN) and Lateral Hypothalamic Area (LHA), directly inhibiting satiety neurons and disinhibiting feeding pathways.

CART (55-102): The Anorexigenic Modulator

CART is co-expressed with POMC in the ARC.[3] The full-length peptide is cleaved into biologically active fragments, with CART (55-102) being the most potent in rodent models.

  • Mechanism: The specific "CART receptor" remains uncharacterized.[4] However, efficacy is linked to NMDA receptor interaction and ERK phosphorylation .

  • Signaling: CART (55-102) administration increases cFos expression in the PVN and blocks NPY-induced feeding.

  • Pathway: CART neurons project to the PVN, releasing the peptide to activate catabolic (energy-burning) pathways.

Visualization: Hypothalamic Interaction Map

The following diagram illustrates the opposing signaling pathways of NPY and CART within the ARC-PVN axis.

FeedingCircuit cluster_ARC Arcuate Nucleus (ARC) cluster_PVN Paraventricular Nucleus (PVN) Leptin Leptin (Adipose Signal) NPY_Neuron NPY/AgRP Neuron (Orexigenic) Leptin->NPY_Neuron Inhibits (-) CART_Neuron POMC/CART Neuron (Anorexigenic) Leptin->CART_Neuron Stimulates (+) NPY_Neuron->CART_Neuron GABA Inhibition Y_Receptor Y1/Y5 Receptor (Gi/o Coupled) NPY_Neuron->Y_Receptor Release NPY Unknown_R Putative CART Receptor (NMDA Interaction?) CART_Neuron->Unknown_R Release CART(55-102) Feeding Feeding Behavior Y_Receptor->Feeding Increases (+) Unknown_R->Feeding Decreases (-)

Caption: Figure 1. Antagonistic regulation of feeding by NPY and CART in the hypothalamic ARC-PVN axis.

Comparative Performance Metrics

For experimental design, choosing the right peptide requires balancing potency with specificity.

FeatureNeuropeptide Y (NPY)CART (55-102)
Primary Effect Orexigenic (Strong stimulation)Anorexigenic (Strong inhibition)
Molar Potency High (10 pmol - 1 nmol ICV)Moderate (0.2 nmol - 1 nmol ICV)
Onset of Action Rapid (< 30 mins)Rapid (30-60 mins)
Duration Short (1-4 hours)Moderate (Sustained up to 24h in some models)
Receptor Target Y1, Y5 (Well-defined)Unknown / NMDA-interaction
Interaction Inhibits POMC/CART neuronsBlocks NPY-induced feeding
Side Effects Sedation (at very high doses)Tremors/Motor disturbances (High dose)
Solubility High (Water/PBS)Moderate (pH sensitive, adsorption issues)

Expert Insight: In "head-to-head" inhibition studies, CART (55-102) is unique because it can completely abolish the feeding response induced by NPY, suggesting it acts on a dominant downstream pathway or parallel circuit that overrides the NPY signal.

Experimental Protocols: ICV Administration

Because these peptides do not readily cross the blood-brain barrier (BBB), Intracerebroventricular (ICV) injection is the validation standard.

Pre-Experimental Planning
  • Animal Model: Male Wistar Rats (250-300g) or C57BL/6 Mice.

  • Stereotaxic Coordinates (Rat): AP -0.8mm, L 1.5mm, V -3.5mm (Lateral Ventricle).

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF) or sterile PBS (pH 7.4).

Peptide Handling (Critical Step)
  • NPY: Dissolve in aCSF. Stable at -20°C.

  • CART (55-102):

    • Solubility Warning: CART peptides can adhere to plastic. Use siliconized tubes or add 0.1% BSA (Bovine Serum Albumin) to the vehicle to prevent loss of peptide concentration.

    • Reconstitution: Reconstitute in distilled water first, then dilute with 10x PBS/aCSF.

The "Self-Validating" Workflow

This workflow ensures that the observed effects are due to the peptide and not surgical stress.

Protocol cluster_Prep Preparation Phase cluster_Exp Experimental Phase Surgery Stereotaxic Cannulation (Recovery: 7 Days) Handling Daily Handling (Reduce Stress) Surgery->Handling GroupA Group A: Fasted (For CART Testing) Handling->GroupA GroupB Group B: Satiated (For NPY Testing) Handling->GroupB Inject ICV Injection (1-2 µL volume) GroupA->Inject Inject CART GroupB->Inject Inject NPY Measure Food Intake Measurement (30, 60, 120, 240 min) Inject->Measure

Caption: Figure 2. Standardized ICV injection workflow for feeding behavior analysis.

Step-by-Step Protocol
  • Cannulation: Implant 22-gauge guide cannula into the lateral ventricle. Allow 7 days recovery.

  • Angiotensin Test (Validation): Inject Angiotensin II (10 ng). Only animals that drink >5mL water in 30 mins are considered successfully cannulated.

  • Fasting (For CART): Fast animals for 24 hours prior to injection to induce high endogenous NPY and drive feeding.

  • Injection:

    • Inject CART (55-102) (e.g., 0.2 - 1.0 nmol).

    • Inject Vehicle (Control).[5]

  • Measurement: Measure pre-weighed food pellets at 0.5, 1, 2, and 4 hours. Account for spillage.

Troubleshooting & Optimization

The "Tremor" Threshold

A common failure mode in CART research is overdosing.

  • Observation: Doses > 1 nmol (rats) or > 0.5 µg (mice) can induce motor abnormalities , specifically "barrel rolling" or ascending tremors.

  • Impact: This confounds feeding data because the animal cannot eat, rather than choosing not to eat.

  • Solution: Perform a dose-response curve starting at 0.1 nmol. If motor effects are observed, the data point must be excluded from "anorexigenic" analysis.

Peptide Stability

CART (55-102) contains multiple cysteine residues (disulfide bridges).

  • Storage: Lyophilized powder is stable. Once reconstituted, use immediately or freeze at -80°C. Do not refreeze multiple times. Oxidation of the disulfide bridges renders the peptide inactive.

References

  • Kristensen, P., et al. (1998). Hypothalamic CART is a new anorectic peptide regulated by leptin. Nature, 393(6680), 72-76.

  • Lambert, P. D., et al. (1998). CART peptides in the central control of feeding and interactions with neuropeptide Y.[2] Synapse, 29(4), 293-298.[2]

  • Stanley, B. G., & Leibowitz, S. F. (1985). Neuropeptide Y injected in the paraventricular hypothalamus: a powerful stimulant of feeding behavior. Proceedings of the National Academy of Sciences, 82(11), 3940-3943.

  • Vrang, N., et al. (1999). Neurochemical characterization of hypothalamic cocaine- and amphetamine-regulated transcript neurons. Journal of Comparative Neurology, 412(3), 423-435.

  • Lau, J., & Herzog, H. (2014). CART in the regulation of appetite and energy homeostasis. Frontiers in Neuroscience, 8, 313.

Sources

Validation

Comparative Guide: CART (55-102) Efficacy Across Rodent Strains

Executive Summary Cocaine- and Amphetamine-Regulated Transcript (CART) (55-102) is a biologically active peptide fragment highly conserved across species. It functions as a potent anorexigenic (appetite-suppressing) agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cocaine- and Amphetamine-Regulated Transcript (CART) (55-102) is a biologically active peptide fragment highly conserved across species. It functions as a potent anorexigenic (appetite-suppressing) agent and plays critical roles in reward processing, stress response, and endocrine regulation.

For drug development professionals and neuroscientists, selecting the appropriate rodent model is critical. Efficacy data for CART (55-102) varies significantly between outbred rats (Sprague-Dawley, Wistar) and inbred/mutant mice (C57BL/6, ob/ob), largely due to differences in baseline leptin sensitivity and neuroanatomical receptor density.

This guide synthesizes experimental data to compare CART (55-102) efficacy across these strains, providing specific protocols and mechanistic insights to standardize research outcomes.

Mechanistic Grounding: The Leptin-CART Axis

CART (55-102) does not operate in isolation. Its efficacy is causally linked to the organism's metabolic state, specifically leptin signaling in the Arcuate Nucleus (ARC) of the hypothalamus.

Signaling Pathway Visualization

The following diagram illustrates the upstream regulation by Leptin and the downstream inhibition of orexigenic (NPY/AgRP) neurons, which constitutes the core mechanism of CART-induced anorexia.

CART_Pathway Leptin Adipose Tissue Leptin LepR Leptin Receptor (LepRb) (Hypothalamus) Leptin->LepR Activates CART_Neuron CART/POMC Neuron (Arcuate Nucleus) LepR->CART_Neuron Stimulates Expression CART_Peptide CART (55-102) Release CART_Neuron->CART_Peptide Cleavage & Release NPY_Neuron NPY/AgRP Neuron (Orexigenic) CART_Peptide->NPY_Neuron Inhibits (Inhibitory GPCR) PVN Paraventricular Nucleus (PVN) CART_Peptide->PVN Activates TRH/CRH NPY_Neuron->PVN relieve inhibition Outcome Reduced Food Intake Increased Energy Expenditure PVN->Outcome Physiological Response

Caption: CART (55-102) acts as a downstream mediator of Leptin, directly inhibiting NPY/AgRP neurons to suppress feeding.

Comparative Efficacy Analysis

A. Rat Strains: Sprague-Dawley (SD) vs. Wistar vs. Zucker

Rats are the preferred model for detailed behavioral microstructure analysis (e.g., lickometer tests) due to their larger brain size and stable baseline feeding patterns.

FeatureSprague-Dawley (SD) Wistar / GK (Diabetic) Zucker (fa/fa)
Primary Utility General anorexigenic screening; Motor side-effect profiling.Metabolic syndrome modeling; Insulin secretion studies.[1]Obesity & Leptin resistance research.[2][3][4][5]
Effective Dose (ICV) 0.5 – 2.0 µg 0.5 – 5.0 µg High Dose Required (>2.0 µg)
Feeding Inhibition High. 1µg dose reduces nocturnal intake by ~40-60%.Moderate to High. GK rats show enhanced sensitivity to CART-mediated GLP-1 potentiation.Variable. Endogenous CART is depleted; exogenous response can be blunted due to receptor desensitization.
Adverse Events Motor Artifacts. High doses (>2µg) cause "flat-backed" posture and tremors, confounding feeding data.Similar motor effects; anxiety-like behavior in open field tests.[6][7]Less prone to motor artifacts due to higher body mass/metabolic inertia.
Key Reference Aja et al. (2001) - Confirmed hindbrain involvement in motor effects.[8]Wierup et al. (2006) - CART regulates islet hormone secretion in GK rats.[1]Kristensen et al. (1998) - CART mRNA absence in fa/fa rats.

Expert Insight: When using Sprague-Dawley rats , strictly limit ICV doses to ≤1.0 µg to dissociate true anorexia from motor impairment. For Wistar/GK models, CART (55-102) is particularly effective for studying the intersection of feeding and glucose homeostasis (insulin/glucagon modulation).

B. Mouse Strains: C57BL/6 vs. ob/ob

Mice are essential for genetic validation of the CART pathway. The contrast between wild-type (C57BL/6) and leptin-deficient (ob/ob) mice provides the strongest evidence of CART's dependency on leptin signaling.

FeatureC57BL/6 (Wild Type) ** ob/ob (Leptin Deficient)**
Primary Utility Anxiety, Pain (Intrathecal), and Reward circuitry.Validation of Leptin-CART axis restoration.
Effective Dose (ICV) 0.1 – 1.0 µg 0.1 – 1.0 µg
Response Profile Anxiogenic & Anorexigenic. Significant reduction in paw withdrawal latency (pain) and increased anxiety in elevated plus maze.Restorative. Endogenous CART is virtually absent. Exogenous CART or Leptin treatment restores ARC CART levels.
Key Differentiator High sensitivity to anxiety-inducing effects; requires careful handling to avoid stress-induced anorexia confounding results.Feeding inhibition is robust, confirming CART acts downstream of the missing Leptin signal.

Expert Insight: In C57BL/6 mice , CART (55-102) is a potent anxiogen. Behavioral assays (feeding) must be separated from stress assays (Elevated Plus Maze) by at least 48 hours to prevent cross-contamination of data.

Experimental Protocol: ICV Administration

To ensure reproducibility, the following protocol utilizes a "Self-Validating" design where correct cannula placement is verified functionally before the experimental compound is administered.

Validated Stereotaxic Coordinates (Adult Male)
  • Rat (SD, 250-300g): AP: -0.8 to -1.3 mm; ML: ±1.5 mm; DV: -3.5 to -4.0 mm.

  • Mouse (C57BL/6, 25g): AP: -0.3 mm; ML: ±1.0 mm; DV: -2.5 mm. (Reference: Paxinos & Watson Atlas)

Step-by-Step Workflow
  • Cannulation Surgery: Implant 22-26G guide cannula targeting the Lateral Ventricle (LV). Allow 5-7 days recovery.

  • Angiotensin II Validation (The Trust Step):

    • Inject Angiotensin II (10-50 ng).

    • Success Criteria: Immediate dipsogenic response (drinking >5mL water in 15 mins for rats).

    • Exclude animals that do not drink; this confirms cannula patency.

  • Washout: Allow 48-72 hours washout post-Angiotensin II.

  • CART (55-102) Preparation:

    • Dissolve lyophilized CART (55-102) in sterile artificial cerebrospinal fluid (aCSF).

    • Vehicle Control: aCSF alone (pH 7.4).

  • Injection & Monitoring:

    • Inject 1-5 µL (rat) or 0.5-1 µL (mouse) over 1-2 minutes.

    • Leave injector in place for 1 minute to prevent backflow.

  • Data Collection: Measure food intake at 30 min, 1h, 2h, 4h, and 24h.

Experimental Workflow Diagram

Experiment_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Validation cluster_2 Phase 3: Testing Surgery Stereotaxic Surgery (Cannula Implant) Recovery Recovery (5-7 Days) Surgery->Recovery AngII Angiotensin II Challenge Recovery->AngII Check Drinking Response? AngII->Check Exclude Exclude Animal Check->Exclude No Washout 48h Washout Check->Washout Yes Inject ICV CART (55-102) (0.5 - 2.0 µg) Washout->Inject Measure Measure Intake (0.5, 1, 2, 4, 24h) Inject->Measure

Caption: Standardized ICV workflow including the critical Angiotensin II validation step to ensure data integrity.

References

  • Aja, S., et al. (2001). "Intracerebroventricular CART peptide reduces rat ingestive behavior and alters licking microstructure."[9] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.[8][9]

  • Kristensen, P., et al. (1998). "Hypothalamic CART is a new anorectic peptide regulated by leptin." Nature.[10]

  • Chaki, S., et al. (2003). "Cocaine- and amphetamine-regulated transcript peptide produces anxiety-like behavior in rodents."[7] European Journal of Pharmacology.

  • Wierup, N., et al. (2006). "CART regulates islet hormone secretion and is expressed in the beta-cells of type 2 diabetic rats."[1] Diabetes.[1]

  • Vrang, N., et al. (1999). "Characterization of cocaine- and amphetamine-regulated transcript (CART) immunoreactivity in the rat hypothalamus." Journal of Comparative Neurology.

Sources

Safety & Regulatory Compliance

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